4-Methylbenzamidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUPZAXNYELOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18465-11-7 (Parent) | |
| Record name | 4-Toluamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80212644 | |
| Record name | 4-Toluamidine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-27-8 | |
| Record name | Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Toluamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6326-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30577 | |
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| Record name | 4-Toluamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzamidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AD6HT2FNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylbenzamidine Hydrochloride: A Technical Guide on its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action for 4-Methylbenzamidine hydrochloride, a well-characterized inhibitor of serine proteases. The document details its molecular interactions, presents quantitative inhibitory data, outlines relevant experimental procedures, and visualizes its effects on physiological pathways.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] Its mechanism is rooted in its structural mimicry of the side chains of arginine and lysine, which are the natural substrates for these enzymes.
The core of its inhibitory action lies in the interaction between its positively charged benzamidine group and the negatively charged aspartate residue (Asp189) at the base of the enzyme's S1 specificity pocket.[3] This high-affinity electrostatic interaction allows the inhibitor to occupy the active site, thereby physically blocking the access and binding of the natural substrate.[3][4] The inhibition is competitive because the inhibitor and the substrate compete for the same binding site. The 4-methyl group on the benzene ring contributes to the hydrophobic interactions within the binding pocket, which can influence the inhibitor's potency and selectivity against different proteases.
Figure 1: Competitive inhibition by 4-Methylbenzamidine.
Quantitative Data: Inhibitory Potency
The efficacy of 4-Methylbenzamidine and its parent compound, Benzamidine, has been quantified against several key serine proteases. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower value indicates higher potency.
| Inhibitor | Target Enzyme | Kᵢ (μM) | Reference |
| Benzamidine HCl | Trypsin | 21 | [5] |
| Benzamidine HCl | Tryptase | 20 | [5] |
| Benzamidine HCl | Thrombin | 320 | [5] |
| Benzamidine HCl | Plasmin | 350 | [6][7] |
| Benzamidine HCl | uPA | 97 | [5] |
| Benzamidine HCl | Factor Xa | 110 | [5] |
| Benzamidine HCl | tPA | 750 | [5] |
Experimental Protocol: Determining Inhibitory Constant (Kᵢ)
A common method to determine the Kᵢ of a competitive inhibitor is through enzyme kinetic studies using a chromogenic substrate. The following protocol outlines a typical assay for measuring the inhibition of trypsin by this compound.
Objective: To determine the Kᵢ of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate[8]
-
This compound
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[9]
-
96-well microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in cold buffer.
-
Prepare a stock solution of this compound in buffer. Create a serial dilution to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to create a range of substrate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing fixed concentrations of trypsin and varying concentrations of both the inhibitor (4-Methylbenzamidine) and the substrate (BAPNA). Include controls with no inhibitor.
-
Add buffer, inhibitor solution, and trypsin solution to the wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to the same temperature.
-
Measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405-410 nm over time.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk or Dixon plot to visualize the competitive inhibition pattern.
-
Perform a non-linear regression fit of the velocity data to the Michaelis-Menten equation for competitive inhibition to calculate the Kᵢ value.
-
Figure 2: Experimental workflow for Kᵢ determination.
Impact on Signaling Pathways
By inhibiting specific serine proteases, this compound can modulate entire biological cascades. A prime example is the blood coagulation pathway, where serine proteases like Thrombin and Factor Xa are critical components. Inhibition of these enzymes disrupts the cascade, preventing the formation of a fibrin clot. This makes such inhibitors valuable tools for research in thrombosis and hemostasis.
Figure 3: Disruption of the coagulation cascade by a serine protease inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
The Biochemical Role of 4-Methylbenzamidine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of its Application as a Serine Protease Inhibitor in Research and Development
Introduction
4-Methylbenzamidine hydrochloride is a synthetic, small molecule inhibitor widely utilized in biochemistry and pharmaceutical research.[1] Structurally, it is a derivative of benzamidine, featuring a methyl group at the para position of the phenyl ring. This modification influences its binding affinity and specificity towards its primary targets: serine proteases. This technical guide provides a comprehensive overview of the biochemical uses of this compound, with a focus on its mechanism of action, quantitative inhibitory data, experimental protocols, and its application in studying critical signaling pathways.
Core Function: Inhibition of Serine Proteases
The principal biochemical application of this compound is as a competitive inhibitor of serine proteases.[1] These enzymes are characterized by a highly reactive serine residue in their active site and play crucial roles in numerous physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.
This compound exerts its inhibitory effect by binding to the active site of serine proteases, specifically interacting with the aspartate residue (Asp189) located at the bottom of the S1 specificity pocket. This interaction is facilitated by the positively charged amidinium group of the inhibitor, which mimics the side chains of natural substrates like arginine and lysine. The binding is reversible and competitive, meaning that the inhibitor and the natural substrate compete for the same binding site on the enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound and its parent compound, benzamidine, has been quantified against several key serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Comments |
| Benzamidine | Trypsin | 11.2 µM - 19 µM[2][3] | A well-established competitive inhibitor. |
| Benzamidine | Acrosin | 4 µM[2] | A serine protease involved in fertilization. |
| Benzamidine Derivatives | Thrombin | Varies | Binding is influenced by the hydrophobicity of the substituent. p-Methylbenzamidine shows stronger binding than benzamidine.[4] |
| Benzamidine Derivatives | Plasmin | Varies | Binding is affected by electron donation from the substituent and its hydrophobicity.[1] |
| Benzamidine Derivatives | Tryptase | Varies | Benzamidine derivatives have been studied as tryptase inhibitors.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are representative protocols for determining the inhibitory activity of this compound against trypsin and thrombin.
Protocol 1: Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol is adapted from established methods for measuring trypsin activity and inhibition.[6][7][8]
Objective: To determine the inhibition constant (Ki) of this compound for bovine trypsin.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in Tris buffer.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of trypsin to each well containing the inhibitor and to control wells (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-BAPNA substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is directly proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.
-
Determine the type of inhibition and the Ki value by plotting the data using methods such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Protocol 2: Thrombin Activity Assay using a Chromogenic Substrate
This protocol is based on standard methods for assessing thrombin activity.[9][10][11][12]
Objective: To evaluate the inhibitory effect of this compound on human thrombin activity.
Materials:
-
Human Thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human thrombin in a suitable buffer.
-
Prepare a stock solution of this compound in Tris buffer.
-
Prepare a working solution of the chromogenic substrate S-2238 in water.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris buffer.
-
Add the thrombin solution to the wells.
-
Add various concentrations of this compound to the test wells.
-
-
Reaction Initiation:
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the S-2238 substrate solution to each well.
-
-
Data Measurement:
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.
-
-
Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Application in Signaling Pathway Elucidation
This compound serves as a valuable tool for dissecting signaling pathways that are regulated by serine proteases. Its ability to block the activity of specific proteases allows researchers to investigate the downstream consequences of that inhibition.
The Coagulation Cascade
The blood coagulation cascade is a prime example of a process heavily reliant on a series of serine protease activations. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.
By inhibiting thrombin, this compound can be used to study the effects of blocking the final stages of the coagulation cascade. This is relevant in research aimed at developing new antithrombotic agents.
Protease-Activated Receptor (PAR) Signaling
Thrombin also functions as a signaling molecule by activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR-1.[13][14][15][16][17] Activation of PAR-1 by thrombin involves the cleavage of the receptor's N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling cascades.[18][19] These pathways are involved in processes like platelet activation, inflammation, and vascular responses.
This compound can be employed to prevent the thrombin-mediated activation of PAR-1, allowing researchers to isolate and study the cellular events that are specifically triggered by this signaling pathway.
Experimental Workflow for Investigating PAR-1 Signaling Inhibition
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on thrombin-induced PAR-1 signaling.
Conclusion
This compound is a potent and versatile tool in biochemical and pharmacological research. Its well-characterized role as a competitive inhibitor of serine proteases makes it an invaluable reagent for studying the function of these enzymes in complex biological systems. The ability to selectively block the activity of proteases like trypsin and thrombin allows for the detailed investigation of their roles in physiological processes such as blood coagulation and cellular signaling through protease-activated receptors. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of serine protease biology and the development of novel therapeutics.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. library.aocs.org [library.aocs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. diapharma.com [diapharma.com]
- 11. benchchem.com [benchchem.com]
- 12. diapharma.com [diapharma.com]
- 13. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure, function and pathophysiology of protease activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylbenzamidine hydrochloride. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application.
Introduction
This compound is a versatile organic compound widely recognized for its role as a competitive inhibitor of serine proteases.[1] This property makes it an invaluable tool in biochemical research and pharmaceutical development, particularly in studies related to enzyme kinetics, regulation, and the development of therapeutic agents targeting diseases involving excessive protease activity.[1] Its stability and solubility in aqueous solutions further enhance its utility in various experimental settings.[1]
Chemical Structure and Identification
This compound is the hydrochloride salt of 4-methylbenzamidine. The presence of the amidine group is crucial for its biological activity, allowing it to interact with the active sites of serine proteases.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-methylbenzenecarboximidamide;hydrochloride |
| Synonyms | 4-Toluamidine hydrochloride, p-Toluamidine hydrochloride, 4-Methylbenzene-1-carboximidamide hydrochloride |
| CAS Number | 6326-27-8 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol [2] |
| InChI Key | MTDUPZAXNYELOU-UHFFFAOYSA-N |
| SMILES | Cl.Cc1ccc(cc1)C(N)=N |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental work.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to almost white crystalline powder[3] |
| Melting Point | 211-214 °C[4] |
| Boiling Point | 225 °C at 760 mmHg[4] |
| Solubility | Soluble in methanol[3] |
| pKa | Data not available |
| Stability | Stable under recommended storage conditions. Hygroscopic. |
| Storage | Store in a cool, dry place, under an inert atmosphere. Recommended storage at room temperature. |
Spectroscopic Data
-
Infrared (IR) Spectrum (of 4-methylbenzamide): The IR spectrum of 4-methylbenzamide would show characteristic peaks for the aromatic ring, the methyl group, and the amide group (C=O and N-H stretching).[5][6]
-
¹H NMR Spectrum (of 4-methylbenzamide): The ¹H NMR spectrum of 4-methylbenzamide would exhibit signals corresponding to the aromatic protons, the methyl protons, and the amide protons.[6][7]
Reactivity and Stability
This compound is generally stable but should be handled with care. It is sensitive to moisture and should be stored in a tightly sealed container. As a hydrochloride salt, it can react with strong bases to liberate the free base, 4-methylbenzamidine.
Synthesis
A common method for the synthesis of amidine hydrochlorides is the Pinner reaction.[8][9] This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the corresponding amidine hydrochloride.[8][10]
Applications
The primary application of this compound is as a reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1] This inhibitory activity is leveraged in various research and development areas:
-
Biochemical Research: Used to study the kinetics and mechanisms of serine proteases.[1]
-
Drug Development: Serves as a scaffold or starting material for the design of more potent and selective protease inhibitors for therapeutic use.[1]
-
Protein Purification: Employed in affinity chromatography to purify serine proteases.
-
Diagnostic Assays: Utilized in the development of diagnostic tools for diseases associated with protease dysregulation.[1]
Experimental Protocols
The melting point of a compound is a crucial indicator of its purity.
-
Objective: To determine the melting point range of this compound.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point.
-
-
Note: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
This protocol outlines a general procedure to determine the inhibitory effect of this compound on a serine protease like trypsin.
-
Objective: To determine the IC₅₀ or Kᵢ of this compound for a specific serine protease.
-
Materials:
-
Serine protease (e.g., trypsin) solution of known concentration.
-
Chromogenic substrate specific for the protease.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
This compound stock solution.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, the protease solution is added to each well containing different concentrations of the inhibitor.
-
The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the chromogenic substrate to each well.
-
The absorbance is measured at a specific wavelength over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
This technical guide provides a solid foundation of information on this compound. For specific applications, it is always recommended to consult the relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date protocols and safety information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 6326-27-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 6326-27-8 [chemnet.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 4-Methylbenzamidine hydrochloride. This compound is of significant interest in biochemical research and pharmaceutical development due to its role as a serine protease inhibitor.
Chemical Structure and Properties
This compound is the hydrochloride salt of 4-methylbenzamidine. The presence of the methyl group at the para position of the benzene ring and the amidinium hydrochloride group are key structural features that dictate its chemical and biological properties.
Chemical Structure:
-
Systematic Name: 4-Methylbenzenecarboximidamide hydrochloride
-
Molecular Formula: C₈H₁₁ClN₂
-
Molecular Weight: 170.64 g/mol
-
CAS Number: 6326-27-8
The structure consists of a toluene moiety substituted with a carboximidamidium chloride group at the 4-position.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210-215 °C |
| Solubility | Soluble in water |
| Purity (typical) | ≥98% |
| Storage Conditions | 2-8°C, desiccated |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Pinner reaction, which involves the reaction of 4-methylbenzonitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by treatment with ammonia.[1][2][3]
Experimental Protocol: Pinner Synthesis
This protocol outlines the synthesis of this compound from 4-methylbenzonitrile.
Materials:
-
4-Methylbenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
Procedure:
-
Formation of the Imidate Ester Hydrochloride (Pinner Salt):
-
A solution of 4-methylbenzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at low temperature until the formation of a precipitate (the ethyl 4-methylbenzimidate hydrochloride, or Pinner salt) is complete.
-
The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
-
Ammonolysis to form this compound:
-
The dried Pinner salt is suspended in anhydrous ethanol.
-
Anhydrous ammonia gas is passed through the suspension with stirring.
-
The reaction is monitored until the conversion to this compound is complete.
-
The resulting solid is filtered, washed with anhydrous diethyl ether, and dried to yield this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidinium group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -C(NH₂)₂) | ~7.8 | Doublet | 2H |
| Aromatic (meta to -C(NH₂)₂) | ~7.4 | Doublet | 2H |
| Amidinium (-NH₂) | ~9.0 - 9.5 | Broad singlet | 4H |
| Methyl (-CH₃) | ~2.4 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Amidinium (-C(NH₂)₂) | ~165 |
| Aromatic (C-ipso) | ~128 |
| Aromatic (C-ortho) | ~129 |
| Aromatic (C-meta) | ~130 |
| Aromatic (C-para) | ~145 |
| Methyl (-CH₃) | ~21 |
Predicted FTIR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amidinium) | 3300 - 3100 | Strong, broad |
| C=N stretch (amidinium) | 1680 - 1650 | Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (methyl) | 2980 - 2850 | Medium |
| C=C stretch (aromatic) | 1600, 1475 | Medium |
| N-H bend (amidinium) | 1620 - 1550 | Medium |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry, 4-Methylbenzamidine will likely show a molecular ion peak corresponding to the free base (m/z ≈ 134). The fragmentation pattern is expected to involve the loss of ammonia and other characteristic fragments.
Table 5: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments
| Fragment Ion | Predicted m/z |
| [C₈H₁₀N₂]⁺ (Molecular ion of free base) | 134 |
| [C₈H₇N]⁺ (Loss of NH₃) | 117 |
| [C₇H₇]⁺ (Toluene cation) | 91 |
Biological Activity: Inhibition of Serine Proteases
This compound is a competitive inhibitor of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, digestion, and inflammation.
Mechanism of Action
The amidinium group of 4-methylbenzamidine is positively charged at physiological pH and can form strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of many serine proteases. The methyl group at the para-position can also contribute to binding through hydrophobic interactions within the active site. By binding to the active site, this compound prevents the natural substrate from accessing the catalytic triad (serine, histidine, and aspartate), thereby inhibiting the enzyme's proteolytic activity.
Signaling Pathway of Serine Protease Inhibition:
Caption: Mechanism of competitive inhibition of serine proteases.
Conclusion
This compound is a valuable tool for researchers in the fields of biochemistry and drug discovery. Its well-defined chemical structure and its ability to act as a competitive inhibitor of serine proteases make it a useful compound for studying enzyme kinetics and for developing novel therapeutic agents. This guide provides essential technical information to support its application in a research and development setting.
References
4-Methylbenzamidine Hydrochloride: A Technical Guide to its Function as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. It is a derivative of benzamidine, a well-characterized inhibitor of this class of enzymes. Serine proteases are a large family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development and characterization of serine protease inhibitors are of significant interest in both basic research and therapeutic drug development.
This technical guide provides an in-depth overview of this compound as a serine protease inhibitor, covering its mechanism of action, inhibitory constants against various serine proteases, a detailed experimental protocol for its characterization, and its potential applications in modulating serine protease-mediated signaling pathways.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor. This mechanism is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site to which the natural substrate binds. The amidinium group of 4-Methylbenzamidine mimics the positively charged side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This structural similarity allows it to fit into the S1 specificity pocket of the enzyme's active site.
By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. At a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the enzyme's active site, and the reaction can approach its normal maximum velocity (Vmax). However, the presence of the competitive inhibitor increases the apparent Michaelis constant (Km), meaning that a higher substrate concentration is required to achieve half of Vmax.
Mechanism of competitive inhibition by this compound.
Quantitative Data: Inhibition Constants
The inhibitory potency of a compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not extensively reported in publicly available literature, data for its parent compound, benzamidine, provide a strong indication of its inhibitory profile. The addition of a methyl group at the para position is known to influence the hydrophobicity and electronic properties of the benzamidine scaffold, which can affect its binding affinity for different proteases. For instance, one study suggested that p-methylbenzamidine has a higher binding affinity for thrombin compared to the unsubstituted benzamidine.
The following table summarizes the reported Ki values for benzamidine against several key serine proteases.
| Serine Protease | Ki (µM) for Benzamidine | Reference(s) |
| Trypsin | 35 | [1] |
| Plasmin | 350 | [1] |
| Thrombin | 220 | [1] |
Note: This data is for the parent compound, benzamidine. The Ki values for this compound may vary.
Experimental Protocols: Serine Protease Inhibition Assay
The following is a detailed, generalized protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the inhibition constant (Ki) of this compound for trypsin.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a stock solution of the chromogenic substrate (BAPNA) in DMSO.
-
Prepare the assay buffer (Tris-HCl with CaCl2).
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions with varying concentrations of the inhibitor. Each concentration should be tested in triplicate.
-
Include control wells:
-
Enzyme + Substrate (No inhibitor)
-
Substrate only (Blank)
-
Enzyme only (Enzyme blank)
-
-
To each well, add the assay buffer.
-
Add the desired volume of the this compound stock solution to the respective wells to achieve a range of final concentrations. Add the same volume of DMSO to the control wells.
-
Add the trypsin solution to all wells except the substrate blank.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate (BAPNA) to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Correct the velocities by subtracting the rate of the blank (substrate only).
-
Plot the reaction velocity against the inhibitor concentration.
-
To determine the Ki value and the type of inhibition, perform a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) at different fixed inhibitor concentrations. For competitive inhibition, the Lineweaver-Burk plots will show a series of lines with different slopes that intersect at the y-axis.
-
Experimental workflow for a serine protease inhibition assay.
Application in Signaling Pathways
Serine proteases are key activators of specific signaling pathways, notably through the cleavage and activation of Proteinase-Activated Receptors (PARs). PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that then binds to and activates the receptor. This initiates downstream signaling cascades involved in processes like inflammation, coagulation, and cell proliferation.
Inhibitors like this compound can be valuable tools to dissect these pathways. By blocking the activity of the upstream serine protease (e.g., thrombin, trypsin), the inhibitor can prevent PAR activation and the subsequent cellular responses. This allows researchers to study the specific roles of these proteases in various physiological and pathological contexts.
References
An In-depth Technical Guide on the Target Enzyme Specificity of 4-Methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases. This technical guide provides a comprehensive overview of its target enzyme specificity, focusing on its inhibitory activity against key enzymes such as trypsin, thrombin, and plasmin. Detailed experimental protocols for assessing enzyme inhibition are provided, along with a summary of available quantitative data. Furthermore, this guide visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its potential applications in research and drug development.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their activity is tightly regulated, and dysregulation is implicated in various pathological conditions. Consequently, the development of specific inhibitors for serine proteases is a significant area of research in medicine and pharmacology.
4-Methylbenzamidine, a derivative of benzamidine, belongs to a class of compounds known for their ability to competitively inhibit serine proteases. The positively charged amidinium group of benzamidine and its derivatives mimics the side chains of arginine and lysine, allowing them to bind to the S1 pocket of trypsin-like serine proteases. This guide focuses specifically on the 4-methyl derivative, exploring its target specificity and the methodologies used to characterize its inhibitory properties.
Target Enzyme Specificity
This compound is recognized as a potent inhibitor of several serine proteases. Its primary targets include enzymes with a preference for cleaving peptide bonds after basic amino acid residues.
Primary Targets
-
Trypsin: As a classic trypsin-like serine protease, trypsin is a primary target for 4-methylbenzamidine. The methyl group at the 4-position of the benzene ring can influence the binding affinity and specificity compared to the parent benzamidine molecule.
-
Thrombin: A key enzyme in the blood coagulation cascade, thrombin is another important target. Inhibition of thrombin is a major focus for the development of anticoagulant therapies.[1]
-
Plasmin: This enzyme is the main effector of fibrinolysis, the process of dissolving blood clots. Inhibition of plasmin can have implications for controlling bleeding.
Other Potential Targets
Studies on substituted benzamidines suggest that 4-methylbenzamidine may also inhibit other serine proteases, including:
-
Tryptase [2]
-
Urokinase-type Plasminogen Activator (uPA) [2]
-
Factor Xa [2]
-
Tissue-type Plasminogen Activator (tPA) [2]
-
Complement C1s: A component of the complement system involved in the immune response.[3]
Quantitative Data on Enzyme Inhibition
Table 1: Inhibition Constants (Ki) of Benzamidine against Various Serine Proteases
| Enzyme | Ki (μM) | Source |
| Tryptase | 20 | [2] |
| Trypsin | 19 - 21 | [2][5] |
| Urokinase-type Plasminogen Activator (uPA) | 97 | [2] |
| Factor Xa | 110 | [2] |
| Thrombin | 220 - 320 | [2][] |
| Plasmin | 350 | [] |
| Tissue-type Plasminogen Activator (tPA) | 750 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds like this compound.
General Workflow for Enzyme Inhibition Assay
This workflow outlines the general steps for determining the inhibitory potency of a compound against a target enzyme.
General workflow for an enzyme inhibition assay.
Detailed Protocol for Trypsin Inhibition Assay (Chromogenic Substrate Method)
This protocol is adapted from standard procedures for measuring trypsin activity and its inhibition.[7][8][9]
Materials:
-
Bovine Pancreatic Trypsin
-
This compound (or other inhibitor)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Tris-HCl buffer to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of BAPNA in DMSO and dilute to the final working concentration in pre-warmed Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Trypsin solution and buffer.
-
Inhibitor: Trypsin solution and the desired concentration of this compound.
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BAPNA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis constant (Km) of the substrate is known.
-
Detailed Protocol for Thrombin Inhibition Assay (Chromogenic Substrate Method)
This protocol is a standard method for assessing thrombin inhibition.[4][10][11][12][13]
Materials:
-
Human α-Thrombin
-
This compound (or other inhibitor)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Thrombin assay buffer (e.g., Tris-HCl buffer with physiological saline and a carrier protein like BSA)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer. Dilute to the working concentration before the assay.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Prepare the chromogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
Add the diluted inhibitor solutions to the wells of a 96-well plate.
-
Add the thrombin solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the trypsin inhibition assay to determine the % inhibition, IC50, and Ki values.
-
Signaling Pathways
The primary targets of this compound, trypsin and thrombin, are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Inhibition of these proteases can, therefore, modulate PAR-mediated signaling.
Thrombin-Mediated PAR1 Signaling Pathway
Thrombin is a potent activator of PAR1. Cleavage of the N-terminal domain of PAR1 by thrombin exposes a new N-terminus that acts as a tethered ligand, leading to the activation of downstream signaling cascades.[1][14][15][16][17]
Thrombin-mediated PAR1 signaling cascade.
Trypsin-Mediated PAR2 Signaling Pathway
Trypsin is a primary activator of PAR2. Similar to PAR1 activation, trypsin cleaves the N-terminus of PAR2, initiating intracellular signaling that is often associated with inflammation and cellular proliferation.[3][15][18][19][20][21]
Trypsin-mediated PAR2 signaling pathway.
Conclusion
This compound is a competitive inhibitor of trypsin-like serine proteases, with primary targets including trypsin, thrombin, and plasmin. While specific quantitative inhibition data for this particular derivative is limited, its activity can be inferred from studies on the parent compound, benzamidine, and related derivatives. The provided experimental protocols offer a robust framework for characterizing its inhibitory profile. By targeting key enzymes in physiological pathways such as blood coagulation and inflammation, this compound serves as a valuable tool for researchers and a potential lead compound in the development of novel therapeutics. Further studies are warranted to fully elucidate its specific inhibitory constants and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. protocols.io [protocols.io]
- 9. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. coachrom.com [coachrom.com]
- 13. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methylbenzamidine Hydrochloride
CAS Number: 6326-27-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylbenzamidine hydrochloride, a versatile molecule widely utilized in biochemical research and pharmaceutical development. This document collates available physicochemical data, details its primary biological activity as a serine protease inhibitor, and outlines relevant experimental protocols.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[1] Its stability and solubility in aqueous solutions make it a convenient reagent for various experimental settings.[2] Key physicochemical properties are summarized in the table below. While qualitative solubility information is available, specific quantitative data in common laboratory solvents is not readily found in the reviewed literature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 213-217 °C | [1] |
| Purity | >98.0% (HPLC) | [1] |
| Solubility in Methanol | Soluble | |
| Solubility in Water | Soluble in aqueous solutions | [2] |
| Solubility in Ethanol | Data not available | |
| Solubility in DMSO | Data not available | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Biological Activity: Serine Protease Inhibition
This compound is recognized as a potent inhibitor of serine proteases, a broad family of enzymes crucial in numerous physiological and pathological processes.[2][3] Its inhibitory activity makes it a valuable tool in studies related to enzyme kinetics, regulation, and for preventing proteolysis in experimental samples.[3][4]
While specific inhibition constants (Ki) for this compound against a wide range of serine proteases are not extensively documented in the available literature, data for the closely related parent compound, benzamidine, provides insight into its likely targets. The inhibitory action of substituted benzamidines is influenced by the hydrophobic and electronic properties of the substituents.[5]
Table of Inhibition Constants (Ki) for the Related Compound Benzamidine
| Enzyme | Organism | Ki (µM) | Source(s) |
| Trypsin | Bovine | 19 | [6] |
| Plasmin | Human | 350 | [3] |
| Thrombin | Human | 220 | [3] |
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.[7][8] The reaction proceeds through the formation of an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[7]
General Protocol Outline:
-
Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is passed through a solution of 4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol). This reaction is typically carried out at low temperatures to prevent the thermodynamically unstable imidium chloride salt from rearranging.[7][8]
-
Ammonolysis: The resulting Pinner salt is then reacted with ammonia to form 4-methylbenzamidine.
-
Salt Formation and Isolation: The product is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated and purified, often by recrystallization.
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. The provided outline is based on the general principles of the Pinner reaction.[7][8]
Trypsin Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of this compound on trypsin activity using a spectrophotometric assay.
Materials:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
This compound stock solution (concentration to be determined based on expected Ki)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE, or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay buffer (e.g., Tris-HCl or sodium phosphate buffer at optimal pH for trypsin, typically pH 7.5-8.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a series of test tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer, varying concentrations of this compound, and a fixed concentration of the trypsin solution. Include control reactions with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixtures for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding to occur.
-
Initiation of Reaction: Add the substrate solution to each reaction to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE, 410 nm for BAPNA).
-
Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of this compound. The inhibition constant (Ki) can be determined by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations.
Role in Cell Signaling
Serine proteases and their inhibitors are integral components of various cell signaling pathways, regulating processes from blood coagulation and inflammation to apoptosis and cell proliferation.[3][9][10][11] Protease-Activated Receptors (PARs), a family of G protein-coupled receptors, are a key example of how serine proteases can act as signaling molecules by cleaving the N-terminus of the receptor to expose a tethered ligand that initiates intracellular signaling cascades.[10][11]
While it is established that serine protease inhibitors can modulate these pathways, specific studies detailing the direct effects of this compound on particular signaling cascades, such as the MAPK pathway or apoptosis signaling, are not available in the reviewed scientific literature.[4][6][12][13][14][15][16][17][18][19] The general role of serine protease inhibitors in modulating these pathways is depicted in the following conceptual diagrams.
Applications in Research and Drug Development
The primary application of this compound stems from its function as a serine protease inhibitor. Its utility spans several areas of research and development:
-
Biochemical Research: It is an invaluable tool for studying the kinetics and mechanisms of serine proteases, as well as for preventing the degradation of proteins during purification and analysis.[2][3]
-
Pharmaceutical Development: As dysregulation of serine protease activity is implicated in numerous diseases, including cancer and inflammatory conditions, this compound and its derivatives serve as lead compounds in the development of novel therapeutics.[2]
-
Diagnostic Applications: It can be utilized in the development of diagnostic assays for diseases characterized by abnormal protease activity.[2]
Conclusion
This compound is a well-established serine protease inhibitor with significant utility in biochemical and pharmaceutical research. While its fundamental properties and primary mechanism of action are understood, this guide also highlights areas where further research is needed, particularly in the quantitative assessment of its solubility, the comprehensive profiling of its inhibitory activity against a broader range of proteases, and the elucidation of its specific effects on cellular signaling pathways. Such data would further enhance its application as a precise tool in research and as a scaffold for the development of targeted therapeutics.
References
- 1. Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylbenzamidine Hydrochloride: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 4-Methylbenzamidine hydrochloride, a serine protease inhibitor of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is a small molecule inhibitor with the chemical formula C₈H₁₁ClN₂. It is a white to almost white powder or crystalline solid.
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| CAS Number | 6326-27-8 |
| Appearance | White to Almost white powder/crystal |
| Purity | >98.0% (HPLC) |
| Melting Point | 213.0 to 217.0 °C |
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The benzamidine moiety of the inhibitor mimics the side chains of arginine or lysine, which are the natural substrates for many serine proteases. This structural similarity allows this compound to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity.
Applications in Research and Drug Development
The inhibitory action of this compound on serine proteases makes it a valuable tool in several research areas:
-
Biochemical Research: It is used to study the structure and function of serine proteases and to elucidate their roles in biological pathways.
-
Drug Discovery: As dysregulation of serine protease activity is implicated in various diseases, including cardiovascular disorders, inflammatory conditions, and cancer, this compound and its derivatives serve as lead compounds for the development of novel therapeutic agents.
-
Proteomics: It can be used as a component of protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein purification.
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[3][4] This process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is then converted to the amidine.
Workflow for the Synthesis of this compound:
Caption: Synthesis of 4-Methylbenzamidine HCl via the Pinner reaction.
Detailed Protocol:
-
Formation of the Pinner Salt: Dissolve 4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol) and cool the solution in an ice bath. Pass dry hydrogen chloride gas through the solution until saturation. The ethyl 4-methylbenzimidate hydrochloride (Pinner salt) will precipitate out of the solution.
-
Isolation of the Pinner Salt: Collect the precipitate by filtration and wash it with anhydrous ether to remove any unreacted starting materials. It is crucial to maintain anhydrous conditions as the Pinner salt is sensitive to moisture.
-
Ammonolysis: Suspend the dried Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol). Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Isolation of the Product: After the reaction is complete, the ammonium chloride byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product with high purity.
Serine Protease Inhibition Assay (Example: Trypsin)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against trypsin using a chromogenic substrate.
Workflow for Trypsin Inhibition Assay:
Caption: General workflow for a trypsin inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin (e.g., 20 nM) in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the same buffer. A series of dilutions should be prepared to determine the IC₅₀ or Ki.
-
Substrate Stock Solution: Prepare a stock solution of a chromogenic trypsin substrate, such as Nα-p-tosyl-L-arginine methyl ester hydrochloride (TAME), at a concentration of 1 mM in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the trypsin solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include control wells with buffer instead of the inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 1 minute) to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding the TAME substrate solution to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 247 nm for TAME) over time using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time curves.
-
Plot the enzyme velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at different substrate concentrations and analyze the data using methods such as the Dixon plot or Cornish-Bowden plot.
-
Signaling Pathways
This compound can modulate signaling pathways that are regulated by serine proteases. Two prominent examples are the blood coagulation cascade and the fibrinolytic system.
Inhibition of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key serine proteases in this pathway include thrombin (Factor IIa) and Factor Xa. By inhibiting these proteases, this compound can interrupt the cascade and prevent clot formation.
References
- 1. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of Trypsin Inhibition by 4-Methylbenzamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism, kinetics, and experimental determination of trypsin inhibition by 4-Methylbenzamidine hydrochloride. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Executive Summary
Trypsin, a serine protease, plays a critical role in digestion and various physiological signaling pathways. Its proteolytic activity is a key target for therapeutic intervention in a range of diseases. This compound is a synthetic small molecule inhibitor of trypsin and other serine proteases. It functions as a competitive inhibitor, mimicking the natural substrates of trypsin, such as arginine and lysine. This guide will detail the principle of this inhibition, provide quantitative data for the closely related compound benzamidine, outline experimental protocols for determining inhibition constants, and illustrate the relevant biological and experimental workflows.
The Principle of Competitive Inhibition
This compound acts as a competitive inhibitor of trypsin. The core of this inhibitory action lies in the structural similarity of its benzamidine moiety to the side chains of arginine and lysine, the natural substrates of trypsin.
The catalytic mechanism of trypsin involves the recognition and binding of these basic amino acid residues in a specific pocket of its active site, known as the S1 pocket. The S1 pocket is characterized by the presence of a negatively charged aspartic acid residue (Asp189) at its base, which forms a salt bridge with the positively charged guanidinium or amino group of the substrate.
4-Methylbenzamidine, being a potent mimic of arginine, effectively competes with the natural substrate for binding to the active site. The positively charged amidinium group of 4-Methylbenzamidine forms a strong ionic interaction with Asp189 in the S1 pocket, thereby occluding the active site and preventing the binding and subsequent cleavage of the natural substrate. The methyl group at the 4th position of the benzene ring can further influence the binding affinity through hydrophobic interactions within the active site.
This binding is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered or the substrate concentration is significantly increased.
Quantitative Analysis of Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) |
| Benzamidine | Trypsin | Competitive | ~19 µM[1] |
| Benzamidine Derivatives | Trypsin | Competitive | Varied (nM to µM range)[2] |
Note: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.
Experimental Protocols
The determination of the inhibition constant (Ki) for a competitive inhibitor like 4-Methylbenzamidine is a crucial step in its characterization. A common method involves monitoring the enzymatic activity of trypsin in the presence and absence of the inhibitor using a chromogenic substrate, such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials and Reagents
-
Trypsin (from bovine pancreas)
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Dimethyl sulfoxide (DMSO) for dissolving BAPNA and the inhibitor
-
Spectrophotometer capable of reading absorbance at 410 nm
Step-by-Step Protocol for Ki Determination
-
Preparation of Stock Solutions:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of this compound in the assay buffer.
-
-
Enzyme Kinetics Assay:
-
Perform a series of assays by varying the concentration of the substrate (BAPNA) while keeping the enzyme concentration constant.
-
Repeat these assays in the presence of several different fixed concentrations of this compound.
-
For each reaction, mix the buffer, inhibitor (or buffer for the uninhibited control), and enzyme in a cuvette and pre-incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (BAPNA).
-
Monitor the increase in absorbance at 410 nm over time. The product of BAPNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocities (V0) against the substrate concentrations for each inhibitor concentration.
-
To determine the Ki, the data can be analyzed using several methods:
-
Lineweaver-Burk Plot: Plot 1/V0 versus 1/[S]. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis. The apparent Km (Km,app) can be calculated from the x-intercept of each line. A secondary plot of Km,app versus inhibitor concentration will yield a straight line with the x-intercept equal to -Ki.
-
Dixon Plot: Plot 1/V0 versus inhibitor concentration at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software. This is the most accurate method.
-
-
Visualizations
Mechanism of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition of trypsin by 4-Methylbenzamidine.
References
4-Methylbenzamidine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzamidine hydrochloride is a significant small molecule in medicinal chemistry, primarily recognized for its role as a competitive inhibitor of trypsin-like serine proteases. Its discovery stems from foundational research into benzamidine derivatives and their ability to interact with the active sites of these critical enzymes. This guide provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its chemical synthesis, and its mechanism of action. Particular focus is given to the Pinner reaction, a classical and reliable method for its preparation. Quantitative data are summarized, and key experimental and logical workflows are visualized to offer a thorough resource for professionals in research and drug development.
Discovery and Background
The journey to this compound begins with the study of its parent compound, benzamidine. In the mid-20th century, researchers identified benzamidine as a reversible, competitive inhibitor of trypsin and other serine proteases.[1] The inhibitory action is attributed to the cationic amidino group, which mimics the side chains of arginine and lysine, allowing it to bind to the S1 subsite of trypsin-like enzymes.[2] This interaction with a carboxylate residue at the base of the S1 pocket, coupled with hydrophobic interactions, accounts for its inhibitory function.[2]
The exploration of benzamidine analogues was a natural progression aimed at refining inhibitory potency and selectivity. It was reported that trypsin is inhibited by various aliphatic and aromatic alkylamines, and inhibition constants for many benzamidine analogues were described as early as 1968.[2] Structure-activity relationship (SAR) studies demonstrated that substituents on the benzene ring could modulate the molecule's interaction with different serine proteases.[3][4] For instance, the binding of substituted benzamidines to thrombin was found to be affected by the hydrophobicity of the substituent, while interactions with plasmin were influenced by both hydrophobicity and electron-donating properties.[3][4] The addition of a methyl group at the 4-position (para-position) led to the development of 4-methylbenzamidine, a compound that has since become a valuable tool in biochemical research and a scaffold for more complex pharmaceutical agents.[5]
Synthesis of this compound
The most established and widely cited method for the synthesis of this compound is the Pinner reaction . First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to an amidine.[6][7]
The overall synthesis is a two-step process:
-
Formation of the Pinner Salt: 4-Methylbenzonitrile (p-tolunitrile) reacts with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride (HCl) gas. This step yields the corresponding alkyl imidate hydrochloride, known as a Pinner salt.
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (usually in an alcoholic solution) to form the final product, this compound, and ammonium chloride as a byproduct.
Caption: Synthetic workflow of this compound via the Pinner reaction.
Objective: To synthesize this compound from 4-methylbenzonitrile.
Materials:
-
4-Methylbenzonitrile (p-tolunitrile)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (HCl) gas
-
Ammonia (gas or saturated solution in ethanol)
-
Ice-salt bath
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Formation of Ethyl 4-methylbenzimidate hydrochloride (Pinner Salt)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂).
-
In the flask, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Continue passing HCl gas until the solution is saturated and a precipitate begins to form.
-
Seal the flask and store it in a refrigerator (0-5°C) for 12-24 hours to allow for complete precipitation of the Pinner salt.
-
Collect the white crystalline solid by vacuum filtration, wash it with cold anhydrous diethyl ether to remove unreacted starting materials, and dry it under vacuum.
Step 2: Ammonolysis to this compound
-
Suspend the dried Pinner salt in anhydrous ethanol in a separate flask.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in ethanol.
-
After saturation, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
A precipitate of ammonium chloride (NH₄Cl) will form. Remove this byproduct by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization, typically from an ethanol/ether solvent system, to obtain a white crystalline powder.
While yields can vary based on specific reaction scales and conditions, the Pinner reaction is generally efficient.
| Parameter | Value/Condition | Source/Note |
| Starting Material | 4-Methylbenzonitrile | - |
| Key Reagents | Anhydrous EtOH, Anhydrous HCl, NH₃ | - |
| Intermediate | Ethyl 4-methylbenzimidate HCl | Pinner Salt[7] |
| Typical Yield | 60-80% | Literature dependent |
| Purity (Post-Recrystallization) | ≥99% | [5] |
| Step 1 Temperature | 0-5 °C | Critical to prevent imidate instability[6][7] |
| Step 2 Temperature | Room Temperature | - |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Melting Point | 210-215 °C | [5] |
Mechanism of Action and Signaling Pathway Involvement
4-Methylbenzamidine functions as a competitive inhibitor of serine proteases. These enzymes feature a catalytic triad (typically Serine, Histidine, Aspartate) in their active site, which is responsible for cleaving peptide bonds.[8]
Inhibitory Mechanism:
-
The positively charged amidinium group (-C(NH)NH₂) of 4-methylbenzamidine is attracted to the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.
-
This binding event physically blocks the substrate (e.g., a protein) from accessing the catalytic serine (Ser195), thereby preventing the cleavage reaction.
-
The 4-methyl group on the phenyl ring contributes to hydrophobic interactions with the sides of the S1 pocket, potentially enhancing binding affinity compared to unsubstituted benzamidine.
A prime example of a signaling pathway modulated by such inhibitors is the blood coagulation cascade . This cascade is a series of zymogen activations heavily reliant on serine proteases like Thrombin (Factor IIa) and Factor Xa.[9] By inhibiting these proteases, benzamidine derivatives can exert an anticoagulant effect.[10]
Caption: Inhibitory action of 4-Methylbenzamidine on Thrombin within the coagulation cascade.
Applications in Research and Drug Development
This compound is a versatile tool with several key applications:
-
Biochemical Research: It is widely used as a standard inhibitor in studies of serine protease activity, kinetics, and regulation.[5] Its inclusion in lysis buffers helps prevent proteolytic degradation of target proteins during extraction and purification.
-
Affinity Chromatography: When immobilized on a solid support (e.g., Sepharose), p-aminobenzamidine (a related compound) is used to purify trypsin-like serine proteases from complex biological samples.[2]
-
Drug Discovery Scaffold: The benzamidine moiety is a recognized "warhead" for protease targets. 4-Methylbenzamidine serves as a foundational fragment and starting point for the rational design of more potent, selective, and bioavailable inhibitors for therapeutic targets in thrombosis, inflammation, and oncology.[10][11]
Conclusion
This compound is a cornerstone compound in the study of serine proteases. Its discovery was a logical outcome of early SAR studies on benzamidine, and its synthesis is reliably achieved through the classic Pinner reaction. As a competitive inhibitor, it effectively blocks the action of key enzymes in physiological pathways like blood coagulation. For researchers and drug development professionals, 4-methylbenzamidine remains an indispensable research tool and a valuable chemical scaffold for the development of next-generation protease inhibitors.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Serine protease - Wikipedia [en.wikipedia.org]
- 9. Inhibitors of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The "Magic Methyl" Effect: A Technical Deep Dive into the Role of the Methyl Group in Benzamidine Inhibitors
For Immediate Release
This technical guide explores the nuanced but significant role of the methyl group in modulating the inhibitory activity of benzamidine-based compounds against serine proteases. For researchers, scientists, and drug development professionals, understanding this "magic methyl" effect is crucial for the rational design of potent and selective therapeutic agents. This document provides a comprehensive overview of the structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways associated with key serine proteases targeted by benzamidine inhibitors.
Introduction: The Significance of the Methyl Group in Drug Design
Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases, enzymes that play critical roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.
While the core benzamidine scaffold provides the primary binding anchor, subtle modifications to the phenyl ring can dramatically influence inhibitory potency and selectivity. The addition of a small, non-polar methyl group can lead to a disproportionate increase in binding affinity, a phenomenon often referred to as the "magic methyl" effect. This guide delves into the structural and mechanistic basis of this effect in the context of benzamidine inhibitors.
Data Presentation: Quantitative Analysis of Methyl Group Effects
The impact of methyl substitution on the inhibitory potency of benzamidine derivatives is best illustrated through quantitative data. The following tables summarize the inhibition constants (Ki) and IC50 values for a series of benzamidine analogs against key serine proteases.
Table 1: Inhibition of Thrombin by Substituted Benzamidine Derivatives
| Compound | Substituent | Ki (μM) |
| Benzamidine | -H | 220 |
| p-Methylbenzamidine | p-CH₃ | > Benzamidine |
Note: A qualitative comparison from a free-energy perturbation study indicated that p-methylbenzamidine has a higher binding affinity for thrombin than the unsubstituted benzamidine, though a specific Ki value was not provided in the cited source.[1]
Table 2: Inhibition of Trypsin by Benzamidine and its Derivatives
| Compound | Ki (μM) |
| Benzamidine | 35 |
Note: While a direct comparison with a methylated analog from the same study is unavailable, this baseline Ki value for the parent compound is provided for reference.[2]
Table 3: Inhibition of Plasmin by Benzamidine
| Compound | Ki (μM) |
| Benzamidine | 350 |
Note: As with trypsin, this value for the unsubstituted benzamidine serves as a benchmark for future comparative studies with methylated derivatives.
The Structural Basis of the Methyl Group's Influence
The enhanced binding affinity observed with methylated benzamidine inhibitors can be attributed to several factors:
-
Hydrophobic Interactions: The methyl group can engage in favorable van der Waals interactions with hydrophobic residues within the enzyme's binding pocket, thereby increasing the overall binding energy.
-
Conformational Restriction: The presence of a methyl group can restrict the rotational freedom of the phenyl ring, pre-organizing the inhibitor into a more favorable conformation for binding and reducing the entropic penalty upon binding.
-
Water Displacement: The methyl group can displace water molecules from the binding pocket. The release of these ordered water molecules into the bulk solvent results in a favorable increase in entropy, contributing to a lower free energy of binding.
Experimental Protocols
Synthesis of 4-Methylbenzamidine Hydrochloride
A common route for the synthesis of this compound involves a two-step process starting from p-tolunitrile.
Step 1: Formation of the Imidate Hydrochloride
-
Dry hydrogen chloride gas is bubbled through a solution of p-tolunitrile in absolute ethanol at 0°C.
-
The reaction mixture is allowed to stand at low temperature until a solid mass of the corresponding imidate hydrochloride precipitates.
-
The solid is collected by filtration and washed with cold ethanol.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
The isolated imidate hydrochloride is treated with a solution of ammonia in absolute ethanol.
-
The reaction mixture is stirred, leading to the formation of this compound and ammonium chloride.
-
The ammonium chloride is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from ethanol.
Serine Protease Inhibition Assays
The inhibitory activity of benzamidine derivatives is typically evaluated using chromogenic or fluorogenic assays that measure the rate of substrate hydrolysis by the target enzyme.
-
Reagents:
-
Trypsin solution (e.g., bovine pancreatic trypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing CaCl₂.
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA).
-
Inhibitor solutions of varying concentrations.
-
-
Procedure:
-
In a 96-well plate, add the trypsin solution to wells containing either buffer (control) or different concentrations of the inhibitor.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
-
-
Reagents:
-
Thrombin solution (e.g., human α-thrombin) in a suitable assay buffer.
-
Fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).
-
Inhibitor solutions.
-
-
Procedure:
-
Similar to the trypsin assay, pre-incubate the thrombin enzyme with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.
-
-
Data Analysis:
-
Follow a similar data analysis procedure as described for the trypsin inhibition assay to determine IC50 and Ki values.
-
-
Reagents:
-
Plasmin solution (e.g., human plasmin) in an appropriate buffer.
-
Chromogenic substrate (e.g., H-D-Val-Leu-Lys-p-nitroanilide, S-2251).
-
Inhibitor solutions.
-
-
Procedure:
-
Pre-incubate plasmin with the inhibitor.
-
Start the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate IC50 and Ki values as described above.
-
Signaling Pathways and Biological Context
Benzamidine inhibitors target serine proteases that are central to several critical signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential and possible side effects of these inhibitors.
The Coagulation Cascade and Thrombin Signaling
Thrombin is the final effector serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Beyond its role in hemostasis, thrombin is a potent signaling molecule that activates Protease-Activated Receptors (PARs) on the surface of various cells, including platelets, endothelial cells, and smooth muscle cells.
Caption: Thrombin's dual role in coagulation and cell signaling via PARs.
The Fibrinolytic Pathway and Plasmin
Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. It is generated from its inactive zymogen, plasminogen, by plasminogen activators. The activity of plasmin is tightly regulated by inhibitors to prevent excessive clot lysis.
Caption: The central role of plasmin in the fibrinolytic pathway.
Trypsin and its Physiological Roles
Trypsin is a key digestive enzyme produced in the pancreas that breaks down proteins in the small intestine. It also plays a role in activating other digestive proenzymes. The catalytic mechanism of trypsin is a classic example of serine protease function, involving a catalytic triad of serine, histidine, and aspartate.
Caption: The catalytic cycle of trypsin and its inhibition by benzamidine.
Conclusion
The addition of a methyl group to the benzamidine scaffold can significantly enhance inhibitory potency against serine proteases. This "magic methyl" effect arises from a combination of favorable hydrophobic interactions, conformational pre-organization, and entropic gains from the displacement of water molecules. A thorough understanding of these principles, supported by quantitative SAR data and detailed biochemical assays, is paramount for the successful design and development of novel benzamidine-based inhibitors for a range of therapeutic applications. This guide provides a foundational framework for researchers in this field to build upon in their quest for more potent and selective drugs.
References
An In-depth Technical Guide to the Binding Kinetics of 4-Methylbenzamidine Hydrochloride with Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding kinetics of 4-Methylbenzamidine hydrochloride, a competitive inhibitor of serine proteases. We will delve into the quantitative binding data, detailed experimental protocols for kinetic analysis, and the role of these proteases in key biological pathways.
Introduction to 4-Methylbenzamidine and Serine Proteases
4-Methylbenzamidine is a small molecule inhibitor that belongs to the benzamidine class of compounds. These compounds are known for their ability to competitively inhibit a wide range of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] They are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site.
The inhibitory activity of benzamidine and its derivatives stems from their ability to mimic the natural substrates of these proteases, binding to the active site and preventing the catalytic cleavage of the intended substrate.[2] This makes them valuable tools for studying protease function and as starting points for the development of therapeutic agents targeting protease-mediated diseases.
Quantitative Binding Kinetics
The binding affinity of an inhibitor to its target protease is a critical parameter in drug discovery and biochemical research. It is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy half of the enzyme's active sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity and a more potent inhibitor.
While specific kinetic data for this compound is not extensively documented in readily available literature, the binding kinetics of its parent compound, benzamidine, and other derivatives provide valuable insights into its expected interactions with various serine proteases. The methyl group in 4-Methylbenzamidine is expected to influence its binding affinity through steric and electronic effects within the enzyme's binding pocket.
Below is a summary of the inhibition constants (Kᵢ) for benzamidine and related derivatives with several key serine proteases. This data is compiled from various biochemical studies and serves as a reference for understanding the potential binding profile of 4-Methylbenzamidine.
| Inhibitor | Protease | Kᵢ (µM) | Comments |
| Benzamidine | Trypsin | 19 | A reversible competitive inhibitor.[3] |
| Benzamidine | Thrombin | Varies | Binding is influenced by pH and the specific form of thrombin.[2] |
| Benzamidine | Plasmin | Varies | Inhibition is dependent on the specific derivative.[4] |
| Benzamidine | Urokinase (uPA) | 17-82 | A moderately selective, competitive inhibitor.[5] |
| p-Aminobenzamidine | Trypsin | - | A strong trypsin inhibitor.[6] |
| p-Aminobenzamidine | Urokinase (uPA) | - | Inhibits uPA activity and tumor growth in preclinical models.[7] |
| 4-substituted benzo[b]thiophene-2-carboxamidines | Urokinase (uPA) | 0.16 - 0.53 | Potent and selective competitive inhibitors.[8] |
Note: Kᵢ values can vary depending on the experimental conditions such as pH, temperature, and substrate concentration.
Experimental Protocols
The determination of protease-inhibitor binding kinetics involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for three commonly employed experiments.
Enzyme Inhibition Assay (Determination of Kᵢ)
This is a fundamental method to determine the inhibition constant (Kᵢ) of a compound. It involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Principle: For a competitive inhibitor, the Kᵢ can be determined from the half-maximal inhibitory concentration (IC₅₀) using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.[9]
Methodology:
-
Determine the Michaelis-Menten Constant (Kₘ):
-
Prepare a series of substrate concentrations.
-
For each substrate concentration, initiate the reaction by adding a fixed concentration of the protease.
-
Measure the initial reaction velocity (V₀) by monitoring product formation over time using a spectrophotometer or fluorometer.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and the maximum velocity (Vₘₐₓ).
-
-
Determine the IC₅₀:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound).
-
Set up reaction wells containing a fixed concentration of the protease and a substrate concentration equal to the Kₘ value.
-
Add the different inhibitor concentrations to the respective wells and initiate the reaction.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Use the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:
-
[S] is the substrate concentration used in the IC₅₀ determination.
-
Kₘ is the Michaelis-Menten constant of the substrate.
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ, the inverse of Kᵢ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[10]
Principle: When a ligand (inhibitor) binds to a macromolecule (protease), there is a change in enthalpy. ITC measures this heat change upon the sequential injection of the inhibitor into a solution containing the protease.
Methodology:
-
Sample Preparation:
-
Prepare the protease solution (e.g., 10-20 µM) and the inhibitor solution (10-15 times the protease concentration) in the same, well-matched buffer to minimize heats of dilution.[11]
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protease solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Allow the system to thermally equilibrate.
-
Perform a series of small, sequential injections of the inhibitor into the protease solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ (and thus Kᵢ), ΔH, and the stoichiometry of binding.[10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), from which the equilibrium dissociation constant (Kₔ, equivalent to Kᵢ) can be calculated.[12]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) binds to another molecule (the analyte) that is immobilized on the chip surface.
Methodology:
-
Immobilization:
-
Covalently immobilize the protease (ligand) onto the surface of a sensor chip.
-
The immobilization density should be optimized to avoid mass transport limitations.
-
-
Binding Measurement:
-
Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor surface.
-
The binding of the inhibitor to the immobilized protease causes an increase in the SPR signal (association phase).
-
After a certain time, replace the inhibitor solution with buffer to monitor the dissociation of the inhibitor from the protease (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the kinetic rate constants.
-
The association and dissociation curves are fitted to kinetic models to obtain kₐ and kₔ.
-
The equilibrium dissociation constant (Kₔ) is calculated as the ratio of the rate constants: Kₔ = kₔ / kₐ
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for determining protease inhibition kinetics.
Caption: Simplified blood coagulation cascade and inhibition.
Caption: Role of serine proteases in cancer progression.
Conclusion
This compound, as a representative of the benzamidine class of compounds, is a valuable tool for studying the function and inhibition of serine proteases. Understanding its binding kinetics is essential for its application in research and as a potential scaffold for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for characterizing the interaction of 4-Methylbenzamidine and other inhibitors with their protease targets. The visualization of the experimental workflow and the relevant signaling pathways further aids in comprehending the broader context of this important class of enzyme inhibitors.
References
- 1. Frontiers | Role of Serine Proteases at the Tumor-Stroma Interface [frontiersin.org]
- 2. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. trypsin inhibitor — TargetMol Chemicals [targetmol.com]
- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. drughunter.com [drughunter.com]
Methodological & Application
Application Notes and Protocols for Utilizing 4-Methylbenzamidine Hydrochloride in Protease Inhibitor Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are ubiquitous enzymes that catalyze the breakdown of proteins, a process known as proteolysis. Uncontrolled proteolytic activity during protein extraction and purification can lead to sample degradation, compromising experimental results. The inclusion of protease inhibitors in lysis buffers is a critical step to preserve protein integrity. 4-Methylbenzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases, particularly effective against trypsin-like enzymes. Its structural similarity to arginine allows it to bind to the active site of these proteases, preventing the cleavage of target proteins. This document provides detailed application notes and protocols for the effective use of this compound as a component of a comprehensive protease inhibitor cocktail.
Mechanism of Action
This compound acts as a competitive inhibitor for serine proteases. These proteases have a catalytic triad in their active site, which includes a serine residue that acts as a nucleophile to hydrolyze peptide bonds. The benzamidine moiety of the inhibitor mimics the side chain of arginine, a common substrate for trypsin-like serine proteases. This allows 4-Methylbenzamidine to bind to the S1 pocket of the enzyme's active site, thereby blocking the access of the natural substrate and inhibiting proteolytic activity. As a reversible inhibitor, it is essential to maintain an adequate concentration of this compound throughout the protein extraction and purification process to ensure sustained inhibition.[1]
Quantitative Data: Inhibitory Constants
| Protease | Abbreviation | Ki (µM) for Benzamidine Hydrochloride |
| Tryptase | - | 20 |
| Trypsin | - | 21 |
| Urokinase Plasminogen Activator | uPA | 97 |
| Factor Xa | - | 110 |
| Thrombin | - | 320 |
| Tissue Plasminogen Activator | tPA | 750 |
Note: The Ki values presented are for benzamidine hydrochloride and should be considered as an approximation for the inhibitory potential of this compound.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in the lysis buffer.
Materials:
-
This compound powder
-
Nuclease-free water or a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
Protocol for a 100 mM Stock Solution:
-
Weigh out 17.06 mg of this compound (Molecular Weight: 170.64 g/mol ).
-
Dissolve the powder in 1 mL of nuclease-free water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several weeks when stored frozen.
Preparation of a Protease Inhibitor Cocktail
For broad-spectrum protection, this compound should be used in combination with other protease inhibitors that target different classes of proteases.
Recommended Components for a 100X Protease Inhibitor Cocktail:
| Inhibitor | Target Protease Class | Stock Concentration | Final (1X) Concentration |
| 4-Methylbenzamidine HCl | Serine Proteases | 100 mM | 1 mM |
| PMSF or AEBSF | Serine Proteases | 100 mM | 1 mM |
| Pepstatin A | Aspartic Proteases | 1 mg/mL in DMSO | 1 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 10 mg/mL in water | 10 µg/mL |
| E-64 | Cysteine Proteases | 10 mg/mL in water | 10 µg/mL |
| EDTA | Metalloproteases | 0.5 M | 1-5 mM |
Protocol for Preparing the 100X Cocktail:
-
In a sterile tube, combine the appropriate volumes of each stock solution to achieve the desired 100X concentration.
-
Mix gently by inverting the tube.
-
Aliquot and store at -20°C.
Workflow for Preparing a Protease Inhibitor Cocktail
References
Application Notes and Protocols for Incorporating 4-Methylbenzamidine Hydrochloride into Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the effective use of 4-Methylbenzamidine hydrochloride as a serine protease inhibitor in cell lysis buffers. This document is intended to assist researchers in preserving protein integrity during extraction and subsequent analysis.
Introduction to this compound
This compound is a competitive, reversible inhibitor of serine proteases.[1][2] It is a structural analog of benzamidine, a well-characterized serine protease inhibitor. By mimicking the substrate of these proteases, it binds to their active site, thereby preventing the degradation of protein targets during cell lysis and protein extraction procedures. Its stability and solubility in aqueous solutions make it a convenient component of protease inhibitor cocktails.[1]
Mechanism of Action
Serine proteases are a class of enzymes that cleave peptide bonds in proteins, with a serine residue at the catalytic center. During cell lysis, the compartmentalization of these proteases is disrupted, leading to uncontrolled proteolysis of cellular proteins. This compound acts by binding to the active site of serine proteases, preventing them from accessing and degrading their target proteins. This inhibition is crucial for maintaining the integrity of protein samples for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays.
Data Presentation
Solubility and Stock Solution Preparation
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, ethanol, and DMSO | [1] |
| Recommended Stock Solution | 100 mM in sterile, deionized water | |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months |
Inhibition Constants (Ki) of Benzamidine (a related compound)
| Protease | Ki Value (µM) | Source |
| Trypsin | 35 | [1] |
| Thrombin | 220 | [1] |
| Plasmin | 350 | [1] |
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the abundance of proteases. However, a general starting point is recommended, which can be further optimized.
| Application | Recommended Working Concentration |
| General Cell Lysis | 1 mM |
| Protease-rich Tissues | 1.5 - 2 mM |
Experimental Protocols
Preparation of a 100 mM Stock Solution of this compound
-
Weigh out 17.06 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile, deionized water.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Cell Lysis using RIPA Buffer Supplemented with this compound
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100 mM this compound stock solution
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Completely aspirate the PBS.
-
Prepare the complete lysis buffer by adding this compound to the RIPA buffer to a final concentration of 1 mM (e.g., add 10 µL of 100 mM stock solution to 1 mL of RIPA buffer). Add other inhibitors as needed.
-
Add the complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (see compatibility notes below).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Prepare the complete lysis buffer as described above.
-
Resuspend the cell pellet in the complete lysis buffer (e.g., 500 µL for 1 x 10⁷ cells).
-
Follow steps 6-10 from the adherent cell protocol.
Protocol for Immunoprecipitation using Lysates Prepared with this compound
Materials:
-
Cleared cell lysate (prepared as described above)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., IP lysis buffer or a modified, less stringent buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
To 500 µg - 1 mg of cleared cell lysate, add the recommended amount of primary antibody.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating platform.
-
Add an appropriate amount of pre-washed Protein A/G beads to the mixture.
-
Incubate for another 1-2 hours at 4°C on a rotating platform to allow the antibody-protein complex to bind to the beads.
-
Pellet the beads using a magnetic rack (for magnetic beads) or by centrifugation (for agarose beads).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 20-40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes at 95°C.
-
Pellet the beads and collect the supernatant, which contains the eluted proteins for analysis by Western blotting.
Compatibility with Protein Assays
The compatibility of this compound with common protein assays is an important consideration.
-
BCA Assay: While direct interference data for this compound is limited, compounds with amine groups can potentially interfere with the BCA assay. It is recommended to perform a control experiment with the lysis buffer (containing this compound) alone to assess any background signal. If interference is observed, protein precipitation methods can be used to remove interfering substances prior to the assay.
-
Bradford Assay: The Bradford assay is generally more tolerant to a wider range of compounds. However, it is still advisable to include a buffer-only control to ensure accuracy.
Mandatory Visualizations
Caption: Inhibition of protease activity during cell lysis.
Caption: Workflow for cell lysis with 4-Methylbenzamidine HCl.
Caption: Composition of a typical protease inhibitor cocktail.
References
Application Notes and Protocols for 4-Methylbenzamidine Hydrochloride as a Trypsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of trypsin and other serine proteases. Its structural similarity to the natural substrates of trypsin, such as arginine and lysine, allows it to bind to the active site of the enzyme, thereby preventing the binding and cleavage of the intended substrate. This reversible inhibition makes it a valuable tool in various research and biotechnological applications where the control of trypsin activity is crucial. These applications include the protection of proteins from proteolytic degradation during purification and analysis, the synchronization of cells in culture, and the study of the physiological roles of trypsin and related enzymes.
Quantitative Data Summary
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Notes |
| Benzamidine | Trypsin | 19 µM[1][2] | - | A reversible competitive inhibitor.[1] |
| TEG-Benzamidine | Trypsin | - | 79 µM[3] | A derivative of benzamidine. |
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of trypsin. The positively charged amidinium group of the inhibitor mimics the side chains of arginine and lysine, which are the natural substrates of trypsin. This allows the inhibitor to bind to the S1 specificity pocket in the active site of trypsin. By occupying the active site, this compound prevents the substrate from binding and being cleaved by the enzyme. This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.
Caption: Competitive inhibition of trypsin by 4-Methylbenzamidine.
Experimental Protocol: Determination of the Effective Concentration of this compound for Trypsin Inhibition
This protocol describes a colorimetric assay to determine the IC50 value of this compound for bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a substrate.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich, T1426)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) with Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Solution: Prepare a 1 mM solution of L-BAPNA in Tris-HCl buffer. Warm to 37°C before use.
-
-
Assay Protocol:
-
Prepare a serial dilution of the this compound stock solution in Tris-HCl buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 1 mM).
-
In a 96-well microplate, add the following to each well:
-
Test wells: 50 µL of Tris-HCl buffer, 25 µL of the diluted inhibitor solution, and 25 µL of the trypsin solution.
-
Control (No Inhibitor) wells: 75 µL of Tris-HCl buffer and 25 µL of the trypsin solution.
-
Blank (No Enzyme) wells: 100 µL of Tris-HCl buffer.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed L-BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Caption: Experimental workflow for determining the IC50 of a trypsin inhibitor.
Troubleshooting
-
High background absorbance: Ensure that the L-BAPNA solution is freshly prepared and protected from light, as it can spontaneously hydrolyze.
-
Low enzyme activity: Confirm the activity of the trypsin stock. Avoid repeated freeze-thaw cycles. Ensure the buffer pH is optimal for trypsin activity.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents in the wells. Maintain a constant temperature throughout the assay.
Conclusion
This compound is an effective competitive inhibitor of trypsin. The provided protocol offers a reliable method for determining its inhibitory potency. Researchers can adapt this protocol to suit their specific needs and instrumentation. Understanding the effective concentration and mechanism of inhibition is essential for the successful application of this compound in various research and development settings.
References
Application Notes and Protocols for 4-Methylbenzamidine Hydrochloride in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine hydrochloride is a synthetic small molecule that belongs to the class of benzamidine derivatives. These compounds are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. The specificity of these inhibitors is primarily dictated by the interactions between their substituted benzamidine core and the S1 specificity pocket of the target protease. Trypsin, a key digestive enzyme and a model serine protease, is a principal target for benzamidine and its analogs. This document provides detailed protocols for utilizing this compound in enzymatic assays, focusing on the inhibition of trypsin activity.
Mechanism of Action
4-Methylbenzamidine acts as a competitive inhibitor of serine proteases like trypsin. The positively charged amidinium group of the inhibitor mimics the side chains of natural substrates, such as arginine and lysine, allowing it to bind to the negatively charged aspartate residue (Asp189) located at the bottom of the enzyme's S1 specificity pocket.[1] The 4-methyl group on the benzene ring can further influence the binding affinity through hydrophobic interactions within the active site. By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.[1][2]
Data Presentation
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type |
| Benzamidine | Trypsin | 19 | Competitive |
| Benzamidine | Boar Acrosin | 4 | Competitive |
| Benzamidine | Plasmin | 350 | Competitive |
| Benzamidine | Thrombin | 220 | Competitive |
Table 1: Inhibitory constants (Ki) of Benzamidine against various serine proteases. The Ki value for 4-Methylbenzamidine against trypsin is expected to be in a similar range, with potential for enhanced affinity due to the methyl group.[3][4]
Experimental Protocols
General Workflow for Trypsin Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potential of this compound against trypsin.
Caption: General workflow for a trypsin inhibition assay.
Protocol 1: Spectrophotometric Assay for Trypsin Inhibition using TAME
This protocol is adapted from established methods for measuring trypsin activity and its inhibition.[5]
Materials:
-
Enzyme: Bovine Pancreatic Trypsin
-
Inhibitor: this compound
-
Substrate: N-p-tosyl-L-arginine methyl ester hydrochloride (TAME)
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Solvent for Inhibitor: Deionized water or DMSO
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 247 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂ and adjust the pH to 8.0 at 25°C.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution to a final concentration of 20 nM in the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO.
-
Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
TAME Substrate Solution: Prepare a 1 mM solution of TAME in the assay buffer.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate or cuvettes. For each reaction, add:
-
Assay Buffer
-
Trypsin working solution
-
Varying concentrations of this compound solution (or buffer for the uninhibited control).
-
-
The total volume should be kept constant by adjusting the volume of the assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the TAME substrate solution to each well/cuvette.
-
Immediately measure the increase in absorbance at 247 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations for each inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or perform non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition.
-
Signaling Pathway
Trypsin is known to activate a class of G-protein coupled receptors called Proteinase-Activated Receptors (PARs), specifically PAR2.[6] This activation is involved in various physiological processes, including inflammation and regulation of secretion.[6] Inhibition of trypsin by molecules like this compound can modulate these signaling pathways.
Caption: Trypsin-mediated activation of PAR2 signaling.
Conclusion
This compound is a valuable tool for studying the function and regulation of serine proteases, particularly trypsin. The provided protocols offer a framework for characterizing its inhibitory activity and can be adapted for high-throughput screening and detailed kinetic analysis. Understanding the interaction of such inhibitors with their target enzymes is fundamental for the development of novel therapeutic agents targeting protease-mediated pathologies.
References
- 1. scielo.br [scielo.br]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylbenzamidine Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine hydrochloride is a small molecule inhibitor belonging to the benzamidine class of compounds. Structurally, it acts as a competitive inhibitor of serine proteases, a class of enzymes that are frequently dysregulated in cancer.[1] These proteases play a critical role in tumor progression, invasion, and metastasis. By targeting these enzymes, this compound and its derivatives present a promising avenue for anticancer therapeutic development.[1][2] While specific research on this compound in cancer is emerging, the broader class of benzamidine derivatives has shown significant potential in preclinical studies.[2][3][4] These application notes provide an overview of the potential applications and experimental protocols for investigating this compound in cancer research, drawing upon data from closely related benzamidine compounds.
Mechanism of Action: Serine Protease Inhibition
Benzamidine-based compounds are known to inhibit serine proteases.[5] In the context of cancer, serine proteases such as urokinase-type plasminogen activator (uPA) and matriptase are often overexpressed and contribute to the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis.[3][4] By binding to the active site of these proteases, this compound can block their enzymatic activity, thereby potentially inhibiting cancer cell migration and invasion.
A study on a related tetra-benzamidine derivative, TAPP-Br, demonstrated that it could irreversibly inhibit the growth of human colon carcinoma cell lines.[2] The inhibitory action was linked to the downregulation of nuclear oncogenes like MYC, FOS, and JUN, as well as the suppression of epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) mRNA expression.[2] Furthermore, TAPP-Br was found to modulate the activity of protein kinase C (PKC), a crucial enzyme in signal transduction pathways controlling cell growth and differentiation.[2]
Below is a diagram illustrating the proposed signaling pathway affected by benzamidine derivatives.
Quantitative Data Summary
| Compound | Target/Assay | Cell Line | IC50 / Ki | Reference |
| Benzamidine | Trypsin | - | 35 µM (Ki) | [5] |
| Benzamidine | Plasmin | - | 350 µM (Ki) | [5] |
| Benzamidine | Thrombin | - | 220 µM (Ki) | [5] |
| Thienylbenzamidine derivative (4a) | Growth Inhibition | Leukemia (CCRF-CEM) | < 0.01 µM (GI50) | [6] |
| Thienylbenzamidine derivative (4a) | Growth Inhibition | Renal Cancer (UO-31) | 0.02 µM (GI50) | [6] |
| Thienylbenzamidine derivative (4b) | Growth Inhibition | Leukemia (RPMI-8226) | < 0.01 µM (GI50) | [6] |
| Thienylbenzamidine derivative (4b) | Growth Inhibition | Renal Cancer (UO-31) | 0.03 µM (GI50) | [6] |
Note: The data for thienylbenzamidine derivatives is presented as GI50, the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound in cancer research.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human colon carcinoma, breast cancer, etc.)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the MTT assay.
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol can be used to investigate the effect of this compound on the expression of key oncogenes, as was observed with the related compound TAPP-Br.[2]
Materials:
-
Cancer cells treated with this compound (from a similar setup as Protocol 1)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, FOS, JUN, EGFR, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cancer cells with an effective concentration of this compound (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a thermal cycler using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.
-
Conclusion
This compound, as a serine protease inhibitor, holds potential for applications in cancer research. The provided protocols offer a framework for investigating its efficacy and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and to evaluate its therapeutic potential in various cancer models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators | Bentham Science [eurekaselect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Affinity Chromatography Using 4-Methylbenzamidine Hydrochloride (as p-Aminobenzamidine Ligand)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzamidine hydrochloride, and more commonly its structural analog p-aminobenzamidine, are potent competitive inhibitors of serine proteases. This property is leveraged in affinity chromatography to enable highly specific purification of these enzymes from complex biological mixtures such as cell lysates, serum, and cell culture supernatants. This technique is invaluable in basic research for studying enzyme function and structure, as well as in drug development for the production of pure, active therapeutic proteins and for the removal of contaminating proteases that can degrade the final product.
The affinity matrix typically consists of p-aminobenzamidine covalently immobilized onto a solid support, most commonly cross-linked agarose beads (e.g., Sepharose).[1][2][3] The benzamidine moiety acts as a ligand that specifically binds to the active site of serine proteases like trypsin, thrombin, urokinase, and kallikrein.[4][5][6] This interaction is reversible, allowing for the elution and recovery of the purified enzyme under specific buffer conditions.
Principle of Separation
The principle of affinity chromatography using a benzamidine-based ligand relies on the specific and reversible binding between the immobilized inhibitor (p-aminobenzamidine) and the active site of target serine proteases. The sample containing the target protease is loaded onto the column under conditions that favor this specific binding. Non-binding proteins and other contaminants are washed away. The bound protease is then eluted by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by lowering the pH, increasing the ionic strength, or by competitive elution with a soluble inhibitor.
Quantitative Data Summary
The performance of benzamidine-based affinity chromatography can be assessed by its binding capacity for a target protease. The following table summarizes typical quantitative data for commercially available benzamidine-agarose resins.
| Resin Type | Ligand | Ligand Density | Dynamic Binding Capacity | Base Matrix |
| Benzamidine Sepharose 4 Fast Flow (high sub) | p-Aminobenzamidine | ≥ 12 µmol/mL | ≥ 35 mg trypsin/mL | Highly cross-linked 4% agarose |
| Benzamidine Sepharose 4 Fast Flow (low sub) | p-Aminobenzamidine | Not specified | Balances capacity with purity/recovery | Highly cross-linked 4% agarose |
| Benzamidine Sepharose 6B | p-Aminobenzamidine | ~7 µmol/mL | ~13 mg trypsin/mL | 6% agarose |
| p-Aminobenzamidine Agarose 6XL | p-Aminobenzamidine | Not specified | 25 - 40 mg trypsin/mL | Cross-linked 6% agarose |
Experimental Protocols
Materials
-
Affinity Resin: Pre-packed column (e.g., HiTrap Benzamidine FF) or bulk resin (e.g., Benzamidine Sepharose 4 Fast Flow).[4][7]
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[4][7]
-
Washing Buffer: Same as Binding Buffer.
-
Elution Buffers (choose one):
-
Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 9.0.
-
Regeneration Buffers:
-
0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
-
Storage Solution: 0.05 M Acetate buffer, pH 4.0 containing 20% ethanol.[4]
-
Chromatography column (if using bulk resin).
-
Peristaltic pump or chromatography system.
-
Fraction collector.
-
UV spectrophotometer for monitoring protein elution at 280 nm.
Protocol 1: Purification of a Serine Protease
This protocol describes the general procedure for purifying a serine protease from a clarified sample.
-
Column Preparation and Equilibration:
-
If using a pre-packed column, remove the storage solution according to the manufacturer's instructions.
-
If packing your own column with bulk resin, prepare a slurry in Binding Buffer and pack the column to the desired bed height (typically 5-15 cm).[7]
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.[4]
-
Ensure the sample is in a buffer compatible with the Binding Buffer (adjust pH and ionic strength if necessary).
-
Apply the clarified sample to the equilibrated column. A flow rate of 1 mL/min for a 1 mL column or 5 mL/min for a 5 mL column is recommended.[4]
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline. This step removes unbound proteins and other contaminants.
-
-
Elution:
-
Low pH Elution:
-
Competitive Elution:
-
Elute the bound protease with 5-10 CV of Competitive Elution Buffer.
-
Note: The competitive ligand (p-aminobenzamidine) will result in a high A280 reading. The presence of the target protein in the eluted fractions must be confirmed by other methods such as an activity assay or SDS-PAGE.[4]
-
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., Bradford assay, A280) and purity (SDS-PAGE).
-
Perform an enzyme activity assay to identify the fractions containing the active protease.
-
Protocol 2: Column Regeneration and Storage
Proper regeneration is crucial for maintaining the performance and extending the lifetime of the affinity column.
-
Regeneration:
-
Wash the column with 3-5 CV of 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5.
-
Wash the column with 3-5 CV of 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.
-
Repeat this cycle 2-3 times.[5]
-
For severe contamination, a wash with a non-ionic detergent (e.g., 0.1% Triton X-100) or denaturing agents like 6 M guanidine hydrochloride can be performed.[1]
-
-
Re-equilibration:
-
After regeneration, re-equilibrate the column with 5-10 CV of Binding Buffer before the next use.
-
-
Storage:
-
For long-term storage, wash the column with 5 CV of Storage Solution (0.05 M Acetate buffer, pH 4.0 containing 20% ethanol).
-
Store the column at 4-8°C.
-
Visualizations
Caption: Workflow for serine protease purification using benzamidine affinity chromatography.
Caption: Interaction between the immobilized ligand and the target serine protease.
Applications in Drug Development
-
Purification of Therapeutic Proteins: Many therapeutic proteins are susceptible to degradation by proteases. Benzamidine affinity chromatography can be used to remove contaminating serine proteases from the final product, ensuring its stability and efficacy.
-
Production of Recombinant Proteases: For therapeutic applications where a specific serine protease is the active pharmaceutical ingredient, this method provides a robust and efficient single-step purification strategy.[9]
-
Removal of Cleavage Enzymes: In recombinant protein production, affinity tags (e.g., GST) are often removed by cleavage with a serine protease like thrombin. Benzamidine affinity chromatography is an effective method for removing the cleavage enzyme from the purified target protein.[6]
-
High-Throughput Screening: Immobilized serine proteases on an affinity matrix can be used in high-throughput screening assays to identify potential drug candidates that act as inhibitors.
References
- 1. storage.by.prom.st [storage.by.prom.st]
- 2. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. gels.yilimart.com [gels.yilimart.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Benzamidine Sepharose 6B - Creative BioMart [chromatography.creativebiomart.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TMPRSS2 Protease Activity using 4-Methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane Serine Protease 2 (TMPRSS2) is a key host cell factor for the entry of various respiratory viruses, including SARS-CoV-2. It primes the viral spike protein, facilitating membrane fusion and viral entry into host cells. This critical role makes TMPRSS2 a prime therapeutic target for antiviral drug development. The study of TMPRSS2 protease activity and the screening for its inhibitors are crucial steps in this process.
These application notes provide a framework for utilizing 4-Methylbenzamidine hydrochloride as a potential inhibitor in TMPRSS2 protease activity assays and offer detailed protocols for conducting such studies.
Data Presentation: Inhibitory Activities of Known TMPRSS2 Inhibitors
For comparative purposes, the following table summarizes the inhibitory activities of well-characterized TMPRSS2 inhibitors. Note: Data for this compound is not currently available and would need to be determined experimentally.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Nafamostat | 0.27 | Biochemical (Fluorogenic) | [ACS Pharmacol. Transl. Sci. 2020] |
| Camostat | 6.2 | Biochemical (Fluorogenic) | [ACS Pharmacol. Transl. Sci. 2020] |
| FOY-251 (Camostat metabolite) | 33.3 | Biochemical (Fluorogenic) | [ACS Pharmacol. Transl. Sci. 2020] |
| Gabexate | 130 | Biochemical (Fluorogenic) | [ACS Pharmacol. Transl. Sci. 2020] |
| Bromhexine hydrochloride | No inhibition detected | Biochemical (Fluorogenic) | [ACS Pharmacol. Transl. Sci. 2020] |
Signaling Pathway and Experimental Workflow
TMPRSS2-Mediated Viral Entry Signaling Pathway
Caption: TMPRSS2-mediated viral entry and potential inhibition by this compound.
Experimental Workflow for TMPRSS2 Inhibition Assay
Caption: Workflow for determining the inhibitory activity of 4-Methylbenzamidine HCl against TMPRSS2.
Experimental Protocols
In Vitro TMPRSS2 Protease Activity Assay (Fluorogenic)
This protocol is adapted from established methods for measuring TMPRSS2 activity and can be used to determine the IC50 value of this compound.
Materials:
-
Recombinant human TMPRSS2 (extracellular domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
This compound (Test Inhibitor)
-
Camostat mesylate (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Camostat mesylate in DMSO (e.g., 1 mM).
-
Prepare the fluorogenic substrate stock solution in DMSO (e.g., 10 mM).
-
On the day of the assay, thaw the recombinant TMPRSS2 on ice. Dilute the enzyme to the desired working concentration (e.g., 10 nM) in cold Assay Buffer. Keep on ice.
-
Dilute the fluorogenic substrate to its working concentration (e.g., 20 µM, which is 2X the final concentration) in Assay Buffer.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound and Camostat mesylate in DMSO. Then, dilute these further in Assay Buffer to achieve a 2X final concentration range for testing.
-
To the wells of a 384-well plate, add 25 µL of the appropriate solution:
-
Blank wells: 25 µL of Assay Buffer.
-
Negative control wells: 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive control wells: 25 µL of the serially diluted Camostat mesylate solutions.
-
Test inhibitor wells: 25 µL of the serially diluted this compound solutions.
-
-
-
Enzyme Addition:
-
Add 25 µL of the diluted TMPRSS2 enzyme solution to all wells except the blank wells. For the blank wells, add 25 µL of Assay Buffer.
-
The total volume in each well should now be 50 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X fluorogenic substrate solution to all wells.
-
The final volume in each well is now 100 µL. The final substrate concentration will be 10 µM, and the final enzyme concentration will be 5 nM.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a plate reader with excitation at approximately 340-380 nm and emission at approximately 440-460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test inhibitor and positive control using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
While direct evidence for the inhibition of TMPRSS2 by this compound is pending experimental validation, its chemical nature as a benzamidine derivative strongly suggests its potential as a competitive inhibitor. The provided protocols offer a robust methodology for researchers to determine the inhibitory potency of this compound and other novel compounds against TMPRSS2. Such studies are vital for the discovery and development of new therapeutic agents targeting viral entry and other TMPRSS2-related pathologies.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Methylbenzamidine Hydrochloride in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Methylbenzamidine hydrochloride, a competitive serine protease inhibitor, in the context of viral entry studies. The document details its mechanism of action, relevant experimental protocols, and data presentation for assessing its potential as an antiviral agent.
Introduction
Viral entry into host cells is a critical first step in the lifecycle of many viruses and presents a key target for antiviral therapeutic development. A significant number of viruses, including influenza A virus and coronaviruses like SARS-CoV-2, depend on host cell serine proteases to prime their surface glycoproteins for fusion with the host cell membrane. This compound, as a member of the benzamidine class of compounds, acts as an inhibitor of these crucial serine proteases, thereby blocking viral entry and subsequent replication. Benzamidine derivatives have long been recognized for their antiviral effects, particularly against influenza virus strains.[1][2]
The primary target for many enveloped viruses is the host transmembrane serine protease 2 (TMPRSS2).[3][4] By inhibiting TMPRSS2, compounds like this compound can prevent the proteolytic cleavage of viral spike proteins, a necessary step for membrane fusion and viral genome release into the cytoplasm. This document outlines the theoretical framework and practical methodologies for investigating the antiviral potential of this compound.
Mechanism of Action: Inhibition of Host-Mediated Viral Entry
The antiviral activity of this compound is predicated on its ability to inhibit serine proteases that are essential for the entry of certain viruses. The most well-characterized of these is TMPRSS2, which plays a pivotal role in the entry of SARS-CoV-2 and influenza viruses.
The process can be summarized as follows:
-
Viral Attachment: The virus binds to a receptor on the host cell surface (e.g., ACE2 for SARS-CoV-2).
-
Proteolytic Priming: The viral fusion protein (e.g., Spike protein of SARS-CoV-2 or Hemagglutinin of influenza virus) requires cleavage at specific sites to become fusion-competent.
-
TMPRSS2-Mediated Cleavage: TMPRSS2, located on the host cell membrane, recognizes and cleaves the viral fusion protein.
-
Membrane Fusion: The cleaved and activated fusion protein mediates the fusion of the viral envelope with the host cell membrane.
-
Viral Genome Release: The viral genetic material is released into the host cell cytoplasm, initiating replication.
This compound, as a serine protease inhibitor, is hypothesized to bind to the active site of TMPRSS2, preventing it from cleaving the viral fusion protein and thus halting the entry process at the "Proteolytic Priming" stage.
References
- 1. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylbenzamidine Hydrochloride in Pharmaceutical Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylbenzamidine hydrochloride as a serine protease inhibitor in the research and development of pharmaceutical formulations, particularly for stabilizing protein-based therapeutics. Detailed protocols for its evaluation and quantification are also presented.
Introduction to this compound
This compound is a competitive inhibitor of serine proteases, such as trypsin and other trypsin-like enzymes.[1] Its ability to block the activity of these proteases makes it a valuable excipient in pharmaceutical formulations, where it can prevent the degradation of protein-based active pharmaceutical ingredients (APIs). Proteolytic degradation is a major challenge in the development of stable biotherapeutic formulations, and the inclusion of protease inhibitors like this compound can significantly enhance product shelf-life and maintain therapeutic efficacy.[2][3]
Key Properties:
| Property | Value | Reference |
| Synonyms | 4-Methylbenzene-1-carboximidamide hydrochloride | [1] |
| CAS Number | 6326-27-8 | [1] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Purity | ≥ 98.0% (HPLC) | [1] |
| Melting Point | 210-215 °C | [1] |
| Storage | 0-8 °C | [1] |
Applications in Pharmaceutical Formulation
The primary application of this compound in pharmaceutical formulation is the stabilization of protein therapeutics. Serine proteases, which may be present as contaminants from host cell lines or introduced during manufacturing, can degrade protein drugs, leading to loss of activity and the formation of potentially immunogenic aggregates.[2][4]
Key Applications Include:
-
Inhibition of Proteolytic Degradation: Prevents the breakdown of protein APIs by serine proteases.
-
Prevention of Protein Aggregation: By inhibiting initial proteolytic cleavage, it can indirectly prevent the formation of aggregates that may be initiated by partially degraded protein fragments.[5]
-
Enhancement of Formulation Stability: Improves the long-term stability and shelf-life of liquid and lyophilized protein formulations.
Quantitative Data: Inhibitory Activity
Inhibition Constants (Ki) for Benzamidine:
| Serine Protease | Ki (μM) |
| Trypsin | 19[6] |
| Thrombin | 220 |
| Plasmin | 350 |
Note: These values should be used as a reference. It is recommended to determine the specific Ki or IC50 for this compound against the specific proteases relevant to your formulation.
Signaling Pathway Inhibition: Thrombin and PAR-1 in Cancer
Thrombin, a serine protease, plays a significant role in cancer progression through the activation of Protease-Activated Receptors (PARs), particularly PAR-1.[7][8][9] The inhibition of thrombin by compounds like this compound can interfere with this signaling pathway, which is relevant in the context of developing protein-based cancer therapeutics that may be susceptible to degradation by thrombin or where targeting this pathway is therapeutically beneficial.
Caption: Thrombin-PAR1 signaling pathway in cancer and its inhibition.
Experimental Protocols
Protocol for Evaluating the Stabilizing Effect of this compound on a Monoclonal Antibody (mAb) Formulation
Objective: To determine the effectiveness of this compound in preventing the degradation and aggregation of a therapeutic monoclonal antibody in a liquid formulation.
Materials:
-
Monoclonal antibody (mAb) stock solution
-
This compound
-
Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)
-
Serine protease (e.g., trypsin or a protease mixture derived from host cells)
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Incubator
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment
Procedure:
-
Preparation of Formulations:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the formulation buffer.
-
Prepare the following formulations in sterile tubes:
-
Control: mAb in formulation buffer.
-
Protease Control: mAb and serine protease (e.g., at a 1:1000 protease-to-mAb weight ratio) in formulation buffer.
-
Test Formulations: mAb, serine protease, and varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) in formulation buffer.
-
-
The final mAb concentration should be representative of the intended drug product (e.g., 10 mg/mL).
-
-
Incubation:
-
Incubate all formulations at a stress temperature (e.g., 37°C or 40°C) for a defined period (e.g., 0, 1, 2, and 4 weeks).
-
-
Analysis:
-
At each time point, withdraw aliquots from each formulation for analysis.
-
Visual Inspection: Observe for any precipitation or turbidity.
-
SE-HPLC Analysis: Analyze the samples by SE-HPLC to quantify the percentage of monomer, aggregates, and fragments.
-
SDS-PAGE Analysis: Run reduced and non-reduced SDS-PAGE to visualize protein fragments.
-
Data Analysis:
-
Compare the percentage of mAb monomer and aggregates in the test formulations to the control and protease control samples over time.
-
A significant reduction in the formation of aggregates and fragments in the presence of this compound indicates its stabilizing effect.
Caption: Workflow for evaluating a protease inhibitor in a protein formulation.
Protocol for Quantification of this compound in a Pharmaceutical Formulation by HPLC
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in a protein formulation.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm (or λmax of 4-Methylbenzamidine HCl) |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately dilute a known amount of the pharmaceutical formulation with the mobile phase to bring the concentration of this compound within the calibration range.
-
If the protein interferes with the analysis, a protein precipitation step may be necessary (e.g., by adding an equal volume of acetonitrile, vortexing, and centrifuging).
-
Filter the prepared sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Method Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Conclusion
This compound is a valuable tool for formulation scientists working to enhance the stability of protein-based therapeutics. Its ability to inhibit serine proteases can significantly reduce proteolytic degradation and subsequent aggregation. The protocols provided herein offer a framework for the evaluation and quantification of this excipient in pharmaceutical formulations. It is crucial for researchers to adapt and validate these methods for their specific product and analytical requirements.
References
- 1. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 2. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Complex Role of Thrombin in Cancer and Metastasis: Focus on Interactions with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thrombin Generation and Cancer: Contributors and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Employing 4-Methylbenzamidine Hydrochloride in Diagnostic Assay Development
Introduction
4-Methylbenzamidine hydrochloride is a chemical compound widely utilized in biochemical research and diagnostic applications as a potent, reversible, and competitive inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are ubiquitous in biological samples. During the preparation of samples such as cell lysates, plasma, or tissue extracts for diagnostic assays, endogenous proteases are released, which can lead to the degradation of target analytes.[2] This degradation can compromise the integrity of the assay, leading to inaccurate quantification and false-negative results. The inclusion of this compound in sample preparation and assay buffers is a critical step to preserve the native state of protein targets, ensuring the reliability and reproducibility of diagnostic results.[3] Its stability and solubility in aqueous solutions make it a convenient component for various experimental protocols.[1]
Mechanism of Action
This compound functions as a competitive inhibitor, primarily targeting serine proteases such as trypsin, thrombin, and plasmin.[4][5] The benzamidine group of the molecule mimics the structure of arginine and lysine side chains, which are the natural substrates for many serine proteases. The inhibitor binds non-covalently to the active site of the enzyme, specifically the S1 pocket, thereby blocking the access of the natural substrate and preventing proteolytic cleavage.[6] This reversible binding is crucial for preserving the integrity of protein analytes during sample processing and analysis.[7]
Applications in Diagnostic Assays
The primary application of this compound is to prevent the proteolytic degradation of target proteins during sample collection, processing, and analysis. It is often included as a component in a broader "protease inhibitor cocktail" to ensure comprehensive protection against various classes of proteases.[2][8]
-
Immunoassays (ELISA, Western Blotting): In assays that rely on antibody-antigen interactions, maintaining the structural integrity of the target protein's epitopes is paramount. The presence of this compound in lysis buffers and sample diluents prevents the degradation of these epitopes by serine proteases, thereby preserving the signal and ensuring accurate detection.
-
Proteomics and Mass Spectrometry: In bottom-up proteomics, uncontrolled proteolysis can lead to the generation of non-specific peptides, complicating data analysis and protein identification.[9] Adding this compound immediately upon cell lysis ensures that the observed peptide profile is a true representation of the in-vivo proteome.[3]
-
Protein Purification: When purifying proteins for use as standards or in assay development, it is crucial to prevent degradation. This compound helps maintain the yield and purity of the final protein product.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for this compound and its parent compound, benzamidine hydrochloride.
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 6326-27-8 | |
| Molecular Formula | C₈H₁₁ClN₂ | Inferred from structure. |
| Molecular Weight | 170.64 g/mol | Inferred from formula. |
| Appearance | White to almost white crystalline powder | |
| Purity | >98.0% | |
| Solubility | Soluble in aqueous solutions, DMSO, and Ethanol. | [1][5] Benzamidine HCl is soluble at 31 mg/mL in Water, DMSO, and Ethanol. Similar solubility is expected for the 4-methyl derivative. |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). | [5] Stock solutions are stable for ~1 year at -80°C or ~1 month at -20°C. |
| Inhibition Constants (Ki) | Ki values for Benzamidine HCl: Trypsin (35 µM), Plasmin (350 µM), Thrombin (220 µM). | [5] Values for the 4-methyl derivative may vary but are expected to be in a similar range for these serine proteases. |
| Recommended Stock Conc. | 100 mM in sterile water or buffer. | [8] Common practice for preparing stock solutions of protease inhibitors. |
| Recommended Working Conc. | 1 mM (typically a 1:100 dilution of a 100 mM stock). | [8] Effective concentration may require optimization depending on the sample's protease activity. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or PBS (pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 100 mM stock solution (Molecular Weight = 170.64 g/mol ). For 10 mL, this is 170.64 mg.
-
Weigh the calculated amount of powder and transfer it to a sterile conical tube.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.[5]
Protocol 2: General Use in Sample Preparation
This workflow illustrates the critical point for adding the inhibitor to prevent protein degradation during cell lysis and protein extraction.
Procedure:
-
Prepare a suitable lysis buffer for your cell or tissue type. Keep the buffer on ice.
-
Just before use, thaw an aliquot of the 100 mM this compound stock solution.
-
Add the stock solution to your cold lysis buffer at a 1:100 dilution to achieve a final working concentration of 1 mM.[2][8] For samples with very high proteolytic activity, the final concentration may need to be optimized.[10]
-
Immediately add the inhibitor-supplemented lysis buffer to your sample (e.g., cell pellet or tissue).
-
Proceed with your standard cell lysis and protein extraction protocol, ensuring all steps are performed on ice or at 4°C to minimize protease activity.[8]
Protocol 3: Incorporation into an ELISA Protocol
Objective: To prevent the degradation of a target antigen or antibody during incubation steps in an ELISA.
Materials:
-
ELISA plate coated with capture antibody or antigen
-
Wash Buffer (e.g., PBST)
-
Sample Diluent / Assay Buffer (e.g., PBS with 1% BSA)
-
100 mM this compound stock solution
-
Samples, standards, and detection antibodies
Procedure:
-
Prepare Assay Buffer: Prepare the required volume of Sample Diluent / Assay Buffer.
-
Add Inhibitor: Add the 100 mM this compound stock solution to the Assay Buffer to a final concentration of 1 mM (1:100 dilution). This will be your "Inhibitor-Assay Buffer".
-
Sample/Standard Dilution: Dilute your standards and unknown samples to their final concentration using the prepared Inhibitor-Assay Buffer.
-
Incubation: Add the diluted standards and samples to the appropriate wells of the ELISA plate. Incubate according to your established protocol. The presence of the inhibitor will protect the analyte during this incubation period.
-
Detection Antibody Dilution: Dilute your detection antibody in the Inhibitor-Assay Buffer and add it to the wells after the sample incubation and wash steps.
-
Completion: Complete the remaining steps of your ELISA protocol (washing, substrate addition, reading) as normal. The inhibitor does not typically interfere with antibody-antigen binding or enzymatic signal generation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Bottom-Up Proteomics: Advancements in Sample Preparation [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
4-Methylbenzamidine hydrochloride solubility issues in PBS buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of 4-Methylbenzamidine hydrochloride in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my PBS solution?
A1: The most common reason for precipitation is a pH-related solubility issue. This compound is the salt of a weak base. In a standard PBS buffer with a pH of ~7.4, the protonated, highly soluble hydrochloride salt can convert to its less soluble free base form (4-Methylbenzamidine), causing it to fall out of solution. This is a common issue for hydrochloride salts of various compounds when dissolved in neutral or alkaline buffers.[1][2][3]
Q2: I've observed a precipitate. Can I still use the solution?
A2: It is strongly recommended to discard the solution and prepare a fresh one. The presence of a precipitate means the solution is not homogenous, and the actual concentration of the dissolved compound is unknown. Using such a solution will lead to inaccurate and unreliable experimental results.[1]
Q3: At what concentration should I expect to see solubility issues in PBS?
Q4: Are there alternative buffers I can use?
A4: Yes. If you consistently face issues with PBS, consider using a buffer with a slightly lower pH (e.g., pH 6.0-6.5) to maintain the protonated and more soluble state of the compound. Buffers like MES or a pH-adjusted Tris buffer could be viable alternatives, provided they are compatible with your experimental system.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding 4-Methylbenzamidine HCl to PBS.
| Potential Cause | Recommended Action |
| pH-Induced Precipitation | The pH of standard PBS (~7.4) is causing the conversion of the soluble hydrochloride salt to its insoluble free base. |
| Solution 1: Adjust PBS pH. Lower the pH of your PBS solution to a range of 4.0 to 6.5 before adding the compound.[5] Use dilute HCl to adjust. Verify the final pH after dissolution. Ensure this lower pH is compatible with your downstream application. | |
| Solution 2: Prepare an Acidic Stock. First, dissolve the this compound in deionized water or a slightly acidic buffer (e.g., 50 mM Tris-HCl, pH 6.0) to create a concentrated stock solution. Then, dilute this stock into your final PBS solution immediately before use. This minimizes the time the compound is exposed to the higher pH of the PBS. | |
| Concentration Exceeds Solubility Limit | You are attempting to prepare a solution at a concentration higher than the compound's solubility limit in PBS at that specific pH and temperature. |
| Solution: Prepare a Lower Concentration. If experimentally viable, reduce the target concentration. For the related Benzamidine HCl, the solubility in PBS (pH 7.2) is around 3 mg/mL.[4][5] | |
| Incomplete Initial Dissolution | The compound has not been given sufficient energy to dissolve completely, leading to micro-precipitates that seed further precipitation. |
| Solution: Aid Dissolution. After adding the powder to the buffer, vortex the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can also help facilitate complete dissolution.[1][2] Always ensure the solution is completely clear before use. |
Issue: Solution is initially clear but forms a precipitate over time or upon storage.
| Potential Cause | Recommended Action |
| Chemical Instability / Degradation | Aqueous solutions of benzamidine derivatives are not recommended for long-term storage as they can be unstable.[2][4] Degradation can lead to byproducts with lower solubility. |
| Solution: Prepare Fresh Solutions. Always prepare solutions of this compound fresh on the day of use.[1][4] Avoid storing aqueous solutions for more than a day. | |
| Temperature-Dependent Solubility | The solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C). The solubility of the compound is lower at reduced temperatures, causing it to precipitate out.[2] |
| Solution: Store at Room Temperature. If short-term storage is unavoidable, keep the solution at room temperature. Note that this is not recommended for more than 24 hours due to potential degradation.[2][4] If you observe precipitation after refrigeration, you may be able to redissolve it by bringing the solution back to room temperature with gentle agitation, but preparing a fresh solution is the most reliable approach.[6] |
Quantitative Data Summary
While specific data for this compound is limited, the properties of the parent compound, Benzamidine hydrochloride, provide a useful reference.
| Compound | Solvent | Approximate Solubility | Notes |
| Benzamidine hydrochloride | PBS (pH 7.2) | ~3 mg/mL | [4][5] |
| Benzamidine hydrochloride | DMSO | ~25 mg/mL | For creating concentrated stock solutions.[4][5] |
| Benzamidine hydrochloride | Ethanol | ~10 mg/mL | For creating concentrated stock solutions.[4][5] |
| Benzamidine hydrochloride | Water | 50 mg/mL | May require heating to achieve a clear solution. |
Experimental Protocols & Visual Guides
Protocol: Preparation of a this compound Solution in PBS
This protocol provides a method for preparing a solution while minimizing precipitation risk.
-
Prepare pH-Adjusted PBS: Start with standard 1X PBS. Using a calibrated pH meter, slowly add dilute HCl (e.g., 0.1 M HCl) dropwise until the pH of the PBS is adjusted to ~6.5.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile container. The molecular weight is 170.64 g/mol .[7]
-
Dissolution: Add the pH-adjusted PBS to the powder.
-
Agitate: Tightly cap the container and vortex thoroughly for 1-2 minutes.
-
Gentle Warming (Optional): If the powder has not fully dissolved, place the container in a water bath at 30-37°C for 5-10 minutes, vortexing intermittently.
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particles before use.
-
Use Immediately: Use the freshly prepared solution for your experiment without delay. Do not store for more than one day.[4]
Diagrams
References
Technical Support Center: Optimizing Inhibitor Concentration of 4-Methylbenzamidine Hydrochloride
Welcome to the technical support center for 4-Methylbenzamidine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this serine protease inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of serine proteases.[1] Its chemical structure allows it to bind to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. It is valued in biochemical research for its ability to modulate the activity of enzymes involved in various physiological and pathological processes.[1]
Q2: I am starting a new experiment. What is a good starting concentration for this compound?
Q3: My this compound is not dissolving. What should I do?
This compound is generally considered to be soluble in aqueous solutions, which simplifies its use in most experimental protocols.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While soluble in aqueous buffers, for high-concentration stock solutions, consider using dimethyl sulfoxide (DMSO).
-
pH of the Buffer: Ensure the pH of your buffer is within a range that favors the solubility of the compound.
-
Gentle Warming and Vortexing: Gentle warming and thorough vortexing can aid in the dissolution of the compound.
Q4: I am observing inconsistent results in my enzyme inhibition assay. What could be the cause?
Inconsistent results in enzyme inhibition assays can arise from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Reagent Stability: Prepare fresh solutions of the enzyme, substrate, and inhibitor for each experiment to avoid degradation.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.
-
Enzyme Activity: The specific activity of your enzyme can vary between batches. It is good practice to perform a quality control check on each new lot of enzyme.
Q5: Can I use this compound in cell-based assays?
While this compound is primarily characterized as an enzyme inhibitor, its effects in cell-based assays are less documented. It is crucial to determine the cytotoxicity of the compound on your specific cell line before proceeding with functional assays. An initial dose-response experiment using a cell viability assay (e.g., MTT or CCK-8) is highly recommended to determine the non-toxic concentration range.
Data Presentation
The following tables summarize the inhibitory constants (Ki) for the related compound, benzamidine, against several common serine proteases. This data can serve as a preliminary guide for determining the potential effective concentration range for this compound.
Table 1: Inhibitory Constants (Ki) of Benzamidine for Various Serine Proteases
| Serine Protease | Ki (µM) |
| Trypsin | 19 - 35 |
| Plasmin | 350 |
| Thrombin | 220 |
| Tryptase | 20 |
| uPA (Urokinase-type Plasminogen Activator) | 97 |
| Factor Xa | 110 |
| tPA (Tissue-type Plasminogen Activator) | 750 |
Data is for the related compound benzamidine and should be used as a reference.[][3][4][5][6]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Trypsin Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against trypsin using a colorimetric substrate.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in the assay buffer or DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the stock solution in the assay buffer to achieve a range of concentrations (e.g., 1 mM down to 1 µM).
-
Prepare the enzyme solution: Dissolve trypsin in the assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Assay setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add inhibitor: Add 50 µL of each inhibitor dilution to the respective wells. Include control wells with assay buffer instead of the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 100 µL of the pre-warmed chromogenic substrate solution to each well.
-
Measure absorbance: Immediately begin reading the absorbance at the appropriate wavelength for the substrate (e.g., 253 nm for BAEE) at regular intervals for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to evaluate the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.
-
Treat cells: Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the cells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Serine Protease Signaling Pathway
// Nodes SerineProtease [label="Serine Protease\n(e.g., Thrombin, Trypsin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR [label="Protease-Activated Receptor (PAR)", fillcolor="#FBBC05", fontcolor="#202124"]; GProtein [label="G-protein\n(Gq/11, G12/13, Gi)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; CellularResponse [label="Cellular Responses\n(e.g., Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-Methylbenzamidine\nhydrochloride", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges SerineProtease -> PAR [label="Cleavage & Activation"]; PAR -> GProtein [label="Activation"]; GProtein -> PLC; GProtein -> RhoGEF; GProtein -> MAPK [label="via βγ subunits"]; PLC -> PIP2 [label="Hydrolysis"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> PKC [label="Activation"]; RhoGEF -> RhoA [label="Activation"]; RhoA -> ROCK; PKC -> MAPK; ROCK -> CellularResponse; MAPK -> CellularResponse; Inhibitor -> SerineProtease [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } END_DOT Caption: Serine protease signaling through Protease-Activated Receptors (PARs).
Experimental Workflow for Optimizing Inhibitor Concentration
// Nodes Start [label="Start: Define Experimental System\n(Enzyme Assay or Cell-Based Assay)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Step 1: Solubility Test\n(Aqueous Buffer, DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Step 2: Initial Dose-Response\n(Wide Concentration Range)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Step 2a (Cell-Based): Cytotoxicity Assay\n(e.g., MTT, CCK-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IC50 [label="Step 3: Determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ki [label="Step 4 (Enzyme Assay): Determine Ki\n(Vary Substrate Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Step 5: Elucidate Mechanism of Inhibition\n(e.g., Lineweaver-Burk Plot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional [label="Step 4a (Cell-Based): Functional Assays\n(at non-toxic concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Step 6: Optimize Concentration\nfor Specific Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Optimized Inhibitor Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Solubility; Solubility -> DoseResponse; Start -> Cytotoxicity [style=dashed]; Cytotoxicity -> DoseResponse [style=dashed]; DoseResponse -> IC50; IC50 -> Ki; Ki -> Mechanism; IC50 -> Functional [style=dashed]; Mechanism -> Optimize; Functional -> Optimize [style=dashed]; Optimize -> End; } END_DOT Caption: A logical workflow for determining the optimal inhibitor concentration.
References
stability of 4-Methylbenzamidine hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methylbenzamidine hydrochloride in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or inconsistent serine protease inhibition. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions of this compound for each experiment. Based on data for the closely related compound, Benzamidine hydrochloride, aqueous solutions are not stable and should be used immediately.[1] If short-term storage is unavoidable, consider preparing aliquots in degassed water, storing them frozen under an inert gas, though the shelf-life of frozen solutions is not well-established.[2] |
| Precipitate forms in the aqueous solution. | The concentration of this compound exceeds its solubility limit under the current conditions (e.g., low temperature, specific buffer). | While generally soluble in water, ensure the concentration is within the solubility limits for your specific buffer system and temperature.[3] Gentle warming may help dissolve the compound. For high concentrations, consider using a different solvent system if compatible with your experimental design. |
| Gradual loss of activity in a stock solution stored in the refrigerator. | Hydrolysis of the amidine group. | It is strongly recommended to prepare aqueous solutions fresh daily.[1] For Benzamidine hydrochloride, it is advised not to store aqueous solutions for more than one day.[4] |
| Discoloration of the solution over time. | Oxidation or formation of degradation products. | Prepare solutions fresh using degassed water to minimize oxidation.[2] Store the solid compound in a cool, dry place, protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water.[3] For stock solutions that need to be diluted into aqueous buffers, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can also be used.[4]
Q2: How should I store the solid this compound?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.
Q3: How long are aqueous solutions of this compound stable?
A3: While some sources mention its general stability in aqueous solutions for experimental protocols[3], specific quantitative stability data is limited. Based on information for the closely related compound, Benzamidine hydrochloride, it is highly recommended to prepare aqueous solutions fresh for daily use as they are not considered stable.[1][4]
Q4: Can I store stock solutions of this compound in the freezer?
A4: For the analog Benzamidine hydrochloride, frozen aliquots stored under an inert gas to exclude air may be stable for a short period. However, there is insufficient information to determine the long-term shelf-life of frozen solutions.[2] It is always best practice to prepare solutions fresh.
Q5: What are the likely degradation products of this compound in an aqueous solution?
A5: The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the amidine functional group. This reaction would yield 4-Methylbenzamide and ammonia.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
- This compound
- HPLC-grade water
- Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC-grade acetonitrile
- HPLC-grade formic acid or other suitable mobile phase modifier
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the aqueous buffer of interest.
- Prepare a series of calibration standards by diluting the stock solution with the same buffer to achieve a range of concentrations (e.g., 1-100 µg/mL).
3. Stability Study:
- Place an aliquot of the stock solution in a tightly sealed vial and store it at the desired temperature (e.g., room temperature, 4°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from the solution.
- Immediately analyze the sample by HPLC.
4. HPLC Analysis:
- Mobile Phase: A typical starting condition could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: Determined by UV-Vis spectrophotometry (a common wavelength for similar compounds is around 230 nm).
- Injection Volume: 10 µL
- Inject the calibration standards to generate a standard curve.
- Inject the samples from the stability study.
5. Data Analysis:
- Quantify the concentration of this compound in each sample using the standard curve.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Proposed hydrolysis degradation pathway of this compound.
References
potential degradation of 4-Methylbenzamidine hydrochloride during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amidine functional group. This reaction is particularly prominent under basic conditions and results in the formation of 4-methylbenzamide. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in acidic to neutral aqueous solutions. Under basic conditions (high pH), the rate of hydrolysis to 4-methylbenzamide increases substantially. For instance, unsubstituted benzamidinium has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11 and only 15 hours at pH 13.[1][2][3][4] Therefore, it is crucial to maintain the pH of stock solutions and experimental buffers to minimize degradation.
Q3: What are other potential degradation pathways for this compound?
A3: Besides hydrolysis, other potential degradation pathways include oxidation and photolysis, which are common for many pharmaceutical compounds.[5] Thermal degradation can also occur at elevated temperatures. The extent of degradation through these pathways depends on the specific experimental conditions, such as the presence of oxidizing agents, exposure to light, and temperature.
Q4: How can I detect the degradation of this compound in my experiments?
A4: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method can separate the intact this compound from its degradation products, allowing for their quantification. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Q5: What is the primary mechanism of action of this compound as a serine protease inhibitor?
A5: this compound acts as a competitive inhibitor of serine proteases, such as trypsin. The positively charged benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity.[1][2][3][6]
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent results over time.
This issue is often linked to the degradation of this compound in solution. The following table summarizes potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Prevention | Verification Method |
| Hydrolysis in basic solution | - Prepare stock solutions in an acidic buffer (e.g., pH 4-6). - Avoid storing solutions in basic buffers for extended periods. - Prepare fresh solutions before each experiment. | - Check the pH of your stock and working solutions. - Analyze the solution using a stability-indicating HPLC method to quantify the parent compound and the 4-methylbenzamide degradant. |
| Oxidative degradation | - Degas solvents to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of free radicals. | - Include an antioxidant as a control in your experiment. - Analyze for potential oxidative degradation products using LC-MS. |
| Photodegradation | - Store stock solutions and experimental setups in amber vials or protected from light. - Minimize exposure to direct sunlight or strong artificial light. | - Compare the activity of a light-exposed sample to a light-protected sample. - Analyze samples by HPLC to detect any new peaks corresponding to photodegradants. |
| Thermal degradation | - Store stock solutions at the recommended temperature (typically 2-8°C). - Avoid repeated freeze-thaw cycles. - For experiments at elevated temperatures, minimize the incubation time. | - Analyze a heat-treated sample against a control sample using HPLC. |
Quantitative Data Summary: Hydrolytic Degradation of Benzamidinium
The following table provides a summary of the hydrolysis rates for the parent compound, benzamidinium, at different pH values. While this data is for the unsubstituted compound, it serves as a useful guide for the expected stability of this compound.
| pH | Half-life (t½) | Reference |
| 9 | 300 days | [1][2][3][4] |
| 11 | 6 days | [1][2][3][4] |
| 13 | 15 hours | [1][2][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in 50:50 acetonitrile/water) at 70°C for 48 hours.
-
Analyze both the solid and liquid samples by dissolving/diluting them in the mobile phase.
-
-
Photodegradation:
-
Expose a solid sample and a solution (1 mg/mL in 50:50 acetonitrile/water) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Keep control samples in the dark at the same temperature.
-
Analyze the light-exposed and dark control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
The following is a starting point for a stability-indicating HPLC method, adapted from a method for the closely related compound 4-aminobenzamidine.[7] Method optimization and validation are required for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the parent compound and any less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Competitive inhibition of trypsin by 4-Methylbenzamidine.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 4-Aminobenzamidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Assay Interference from 4-Methylbenzamidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential assay interference caused by 4-Methylbenzamidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a small molecule that is commonly used as a serine protease inhibitor. In many biochemical assays, it is included to prevent the degradation of target proteins by endogenous proteases, thereby ensuring the stability and integrity of the assay system.
Q2: We are observing unexpected results in our assay when this compound is present. Could it be causing interference?
Yes, it is possible. While essential for its protease inhibitory activity, this compound, like many small molecules used in high-throughput screening (HTS), has the potential to interfere with assay readouts, leading to false-positive or false-negative results.[1]
Q3: What are the potential mechanisms by which this compound could interfere with our assay?
Based on its chemical structure and general principles of assay interference, this compound could potentially interfere through several mechanisms:
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Fluorescence Interference: Compounds with aromatic ring systems can sometimes exhibit intrinsic fluorescence. A related compound, 4-Aminobenzamidine, is known to be fluorescent. If this compound has fluorescent properties that overlap with the excitation or emission spectra of your assay's fluorophores, it can lead to artificially high signals.
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Chemical Reactivity: The benzamidine moiety contains a reactive amidine group. While primarily targeting serine proteases, it could potentially react with other assay components, such as nucleophilic residues on other proteins or thiol-containing reagents, leading to non-specific inhibition or signal alteration.[2][3]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, a behavior characteristic of some promiscuous inhibitors.[4][5] This is a concentration-dependent phenomenon.
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Promiscuous Inhibition: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple, unrelated assays through various non-specific mechanisms.[6][7] While not definitively classified as a PAIN, the possibility should be considered.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: Inconsistent or Unexplained High Signal in a Fluorescence-Based Assay
This could indicate that this compound is contributing to the fluorescence signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocol: Measuring Compound Fluorescence
-
Preparation: Prepare a solution of this compound in the assay buffer at the same concentration used in the main experiment.
-
Blank Measurement: Measure the fluorescence of the assay buffer alone to establish a baseline.
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Sample Measurement: Measure the fluorescence of the this compound solution using a spectrophotometer.
-
Spectral Scan: Perform an excitation and emission scan to determine the compound's spectral properties.
-
Analysis: Compare the fluorescence intensity of the compound solution to the buffer blank. A significantly higher reading indicates intrinsic fluorescence. Compare the obtained spectra with those of your assay's fluorophore to check for overlap.
Issue 2: Apparent Inhibition that is Non-Specific or Shows an Unusual Dose-Response Curve
This could be due to chemical reactivity or compound aggregation.
Troubleshooting Workflow:
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PAINS Library - Enamine [enamine.net]
- 7. drughunter.com [drughunter.com]
off-target effects of 4-Methylbenzamidine hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-Methylbenzamidine hydrochloride in cell culture. The information is designed to help identify and mitigate potential off-target effects and other experimental issues.
I. General Troubleshooting Guide
This section addresses common problems that may arise during cell culture experiments with this compound.
Q1: I'm observing significant cell death in my cultures after treatment with this compound. What are the possible causes?
A1: Significant cytotoxicity can stem from several factors when using a new compound:
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High Compound Concentration: The concentration of this compound may be too high, leading to generalized toxicity rather than specific inhibition of the intended target.[1]
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Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) might be at a toxic concentration for your specific cell line.
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Compound Instability: The compound could be degrading in the cell culture medium over time, potentially forming toxic byproducts.
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Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.[1] Your cell line may be particularly sensitive to this compound.
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Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering a toxic response.
Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results are a common challenge in cell culture experiments. Consider these potential sources of variability:
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Compound Preparation: Ensure fresh stock solutions are prepared for each experiment and that the compound is fully solubilized before dilution in the culture medium.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.
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Cell Density: Variations in cell seeding density can affect how cells respond to treatment.
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Incubation Time: Ensure the duration of treatment is consistent across all experiments.
Q3: I am not observing the expected biological effect of this compound in my experiment. What should I check?
A3: If the expected effect is absent, consider the following:
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Compound Concentration: The concentration used may be too low to effectively inhibit the target. A dose-response experiment is recommended.
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Compound Activity: Verify the purity and activity of your batch of this compound.
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Target Expression: Confirm that your cell line expresses the intended target of this compound (typically a serine protease).
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Experimental Readout: Ensure your assay is sensitive enough to detect the expected biological effect.
II. Investigating Potential Off-Target Effects
This section provides guidance on how to specifically investigate whether the observed effects of this compound are due to its intended activity or off-target interactions.
Q1: How can I differentiate between a specific on-target effect and a general toxic off-target effect?
A1: To distinguish between specific and non-specific effects, a systematic approach is necessary:
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Dose-Response Analysis: Perform a dose-response experiment to determine the concentration range for the desired effect versus the concentration that causes widespread cytotoxicity. A significant gap between the effective concentration and the toxic concentration suggests a specific effect.
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Control Cell Lines: Test the compound on a panel of cell lines, including those that do not express the intended target. If the compound is cytotoxic across all cell lines at similar concentrations, it may indicate a general toxic effect.[1]
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Temporal Analysis: Conduct a time-course experiment to analyze the time-dependent effects. On-target effects may appear at earlier time points or at lower concentrations than non-specific toxicity.[1]
Q2: What experiments can I perform to identify potential off-target cellular pathways affected by this compound?
A2: Identifying unknown off-target pathways can be complex. Here are some advanced approaches:
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Proteomic Profiling: Techniques like mass spectrometry-based proteomics can identify changes in protein expression or post-translational modifications after treatment, providing clues about affected pathways.
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Transcriptomic Analysis: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles, highlighting signaling pathways that are perturbed by the compound.
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Phenotypic Screening: High-content imaging or other phenotypic assays can provide unbiased information about cellular changes induced by the compound.
III. Data Presentation: Dose-Response and Cytotoxicity Log
To systematically investigate the effects of this compound, it is crucial to meticulously record your experimental data. The following table provides a template for logging your dose-response and cytotoxicity results.
| Cell Line | 4-Methylbenzamidine HCl Concentration (µM) | Vehicle Control Viability (%) | Treatment Viability (%) | Standard Deviation | Notes (e.g., observed morphology) |
| Example: Cell Line A | 0 (Vehicle) | 100 | 100 | 5.2 | Normal morphology |
| 1 | 100 | 98.5 | 4.8 | ||
| 10 | 100 | 95.1 | 5.5 | ||
| 50 | 100 | 75.3 | 6.1 | Some rounded cells observed | |
| 100 | 100 | 45.8 | 7.3 | Significant cell death and debris | |
| 200 | 100 | 15.2 | 4.9 | Widespread cell lysis | |
| Your Cell Line: | |||||
This table is a template for researchers to input their own experimental data.
IV. Experimental Protocols
Protocol: Assessing Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
V. Visualizations
Caption: Workflow for Investigating Off-Target Cytotoxicity.
Caption: On-Target vs. Potential Off-Target Cellular Pathways.
References
how to improve the efficacy of 4-Methylbenzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 4-Methylbenzamidine hydrochloride as a serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, small-molecule inhibitor of serine proteases. It is a white to off-white crystalline powder.[1] Its primary application in research is to block the activity of serine proteases, such as trypsin, thrombin, and plasmin, to prevent the degradation of proteins of interest during experiments like protein extraction and purification.[1]
Q2: How does this compound inhibit serine proteases?
A2: this compound acts as a competitive inhibitor. Its benzamidine group mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. By binding to the active site of the enzyme, it physically blocks the substrate from accessing it, thus preventing catalysis.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at 0-8°C.[1] It is important to protect it from moisture.[2]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in water.[1] For a stock solution, dissolve the powder in high-purity water. For example, a 1 M stock solution can be prepared by dissolving 170.64 mg of this compound in 1 mL of water. It is recommended to prepare aqueous solutions fresh for each use. If storage is necessary, it is best to aliquot and freeze at -20°C. However, the long-term stability of aqueous solutions is not fully characterized, and for the related compound benzamidine hydrochloride, it is not recommended to store aqueous solutions for more than one day.[3]
Q5: What is a typical working concentration for this compound?
A5: The optimal working concentration will vary depending on the specific application and the concentration of proteases in the sample. A common starting point for general protease inhibition is a final concentration of 1 mM. However, optimization may be required, with effective concentrations typically ranging from 0.1 to 5 mM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitor Efficacy | Improper storage of stock solution. | Prepare fresh stock solutions before each experiment. If storing frozen aliquots, avoid repeated freeze-thaw cycles. For the related compound benzamidine, stock solutions are stable for up to 6 months at -20°C when aliquoted.[2] |
| Instability in assay buffer. | Ensure the pH of your assay buffer is compatible with the inhibitor's stability. For benzamidine, solutions are most stable at an acidic pH. | |
| Precipitation of Inhibitor in Assay | Exceeding solubility limit. | Check the solubility of this compound in your specific buffer system. If precipitation occurs at the desired working concentration, consider preparing a more concentrated stock in a small amount of a suitable solvent (e.g., DMSO) and then diluting it into the assay buffer. Note that high concentrations of organic solvents may affect enzyme activity. |
| Incompatible buffer components. | Some buffer components may reduce the solubility of the inhibitor. If possible, test the solubility in a small volume of your buffer before preparing the final reaction mixture. | |
| Incomplete Inhibition of Protease Activity | Insufficient inhibitor concentration. | The concentration of proteases in your sample may be higher than anticipated. Increase the concentration of this compound in a stepwise manner to determine the optimal inhibitory concentration. |
| Presence of proteases insensitive to this inhibitor. | This compound is primarily an inhibitor of serine proteases. If you are observing residual proteolytic activity, it may be due to other classes of proteases (e.g., cysteine, aspartyl, or metalloproteases). Consider using a protease inhibitor cocktail that targets a broader range of proteases. | |
| Assay Interference | Inhibitor absorbs light at the assay wavelength. | Run a control containing the inhibitor but no enzyme or substrate to measure any background absorbance. Subtract this background from your assay readings. |
| Inhibitor autofluorescence. | If using a fluorescence-based assay, check for any intrinsic fluorescence of the inhibitor at the excitation and emission wavelengths used. |
Data Presentation
Inhibition of Serine Proteases by Benzamidine
Disclaimer: The following data is for the parent compound, benzamidine. This compound is expected to exhibit a similar inhibitory profile, although the exact inhibition constants (Ki) may vary. One study has suggested that p-methylbenzamidine has a lower binding affinity for thrombin compared to benzamidine.[4]
| Enzyme | Source | Substrate | Ki (μM) | Inhibition Type |
| Trypsin | Bovine Pancreas | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 19 | Competitive |
| Thrombin | Human Plasma | Chromogenic substrate | Varies (μM range) | Competitive |
| Plasmin | Human Plasma | Chromogenic substrate | Varies (μM range) | Competitive |
Experimental Protocols
Protocol: Determining the Inhibitory Efficacy of this compound Against Trypsin
This protocol provides a general method to assess the inhibitory activity of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
This compound
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Tris-HCl Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.2, and add CaCl₂ to a final concentration of 20 mM.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, deionized water. Prepare fresh before use.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM).
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL Tris-HCl buffer
-
Control (No Inhibitor): 50 µL Tris-HCl buffer + 50 µL Trypsin working solution
-
Inhibitor Wells: 50 µL of each this compound dilution + 50 µL Trypsin working solution
-
-
Prepare the Trypsin working solution by diluting the stock solution in Tris-HCl buffer to a final concentration that gives a linear rate of substrate hydrolysis over a few minutes (this may require optimization, a starting point is 10 µg/mL).
-
Prepare the BAPNA working solution by diluting the stock solution in Tris-HCl buffer to a final concentration of 1 mM.
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 100 µL of the BAPNA working solution to all wells.
-
Immediately start monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Signaling Pathways
Caption: PAR-2 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: Workflow for determining the inhibitory efficacy of this compound.
Logical Relationship
Caption: Troubleshooting logic for incomplete protease inhibition.
References
- 1. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteinase-activated receptor-2: physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting incomplete protease inhibition with 4-Methylbenzamidine HCl
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete protease inhibition with 4-Methylbenzamidine HCl.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methylbenzamidine HCl and which proteases does it inhibit?
4-Methylbenzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases.[1][2] It is structurally similar to benzamidine and is effective against enzymes like trypsin, thrombin, plasmin, and other trypsin-like serine proteases.[3] Its primary application is in preventing the degradation of proteins during extraction and purification by inhibiting the activity of these specific proteases.
Q2: I'm observing incomplete protease inhibition. What are the common causes?
Incomplete inhibition can stem from several factors. The most common issues include:
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Suboptimal Inhibitor Concentration: The concentration of 4-Methylbenzamidine HCl may be too low to effectively inhibit the total amount of protease activity in your sample.
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Inhibitor Instability: The stability of 4-Methylbenzamidine HCl can be compromised by improper storage or buffer conditions, particularly pH. Solutions are less stable at a pH above 7.[2]
-
Incorrect pH or Temperature: The inhibitor's effectiveness can be influenced by the pH and temperature of the experimental buffer, which may not be optimal for its binding to the target protease.
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Presence of Non-Serine Proteases: 4-Methylbenzamidine is specific to serine proteases.[1] If your sample contains other types of proteases (e.g., cysteine, metallo-, or aspartic proteases), they will not be inhibited and will continue to degrade your protein of interest.
-
High Protease Concentration: The amount of protease in your sample may be overwhelmingly high, requiring a higher concentration of the inhibitor for effective control.
Troubleshooting Guide
Q3: How can I determine the optimal concentration of 4-Methylbenzamidine HCl for my experiment?
The ideal concentration should be determined empirically for your specific application. A general starting point is a concentration of ~1 mM.[2] To optimize:
-
Perform a Titration Experiment: Set up a series of experiments with varying concentrations of 4-Methylbenzamidine HCl (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Assay for Protease Activity: Use a protease activity assay with a known substrate to measure the level of inhibition at each concentration.
-
Analyze Protein Integrity: Run your samples on an SDS-PAGE gel and use Western blotting to assess the integrity of your target protein at each inhibitor concentration.
-
Select the Lowest Effective Concentration: Choose the lowest concentration that provides sufficient inhibition to minimize potential off-target effects.
Q4: My protease activity is still high even after adding the inhibitor. What should I do?
This issue is a common challenge. Follow this workflow to diagnose the problem.
References
impact of 4-Methylbenzamidine hydrochloride purity on experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of 4-Methylbenzamidine hydrochloride purity on experimental results. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3] It is widely used in biochemical research and pharmaceutical development for studying enzyme kinetics, preventing proteolysis during protein purification, and as a starting material for synthesizing other molecules.[1][4] Its applications also extend to material science and academic research.[1]
Q2: What is a typical purity specification for this compound in research applications?
For most research applications, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is considered the minimum acceptable standard.[5][6] For more sensitive assays, such as detailed kinetic studies or in vivo experiments, a higher purity (e.g., ≥99%) is often recommended to ensure data accuracy and reproducibility.
Q3: How can the purity of this compound be accurately determined?
The most common and reliable method for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities by comparing the spectra to a reference standard.[9]
Q4: How should this compound be stored to maintain its purity?
To prevent degradation, this compound should be stored in a cool, dry place, typically at 0-8 °C.[1] It is a solid that is combustible and should be handled accordingly.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, with a focus on how purity can be a contributing factor.
Issue 1: Inconsistent or lower-than-expected enzyme inhibition.
-
Possible Cause: The actual concentration of the active inhibitor is lower than calculated due to the presence of non-inhibitory impurities. Impurities may also compete with this compound for binding to the active site of the protease, albeit with lower affinity.
-
Troubleshooting Steps:
-
Verify the purity of your this compound lot using the Certificate of Analysis (CoA). If not available, consider having the purity analyzed by a third-party laboratory.
-
Prepare fresh stock solutions. The compound may degrade over time, especially if not stored properly.
-
Perform a dose-response experiment to determine the IC50 value and compare it to literature values for your specific enzyme. A significant deviation may indicate a purity issue.
-
Issue 2: High background signal or unexpected side effects in cell-based assays.
-
Possible Cause: Impurities in the this compound preparation may have off-target biological activity. These impurities could be cytotoxic or interfere with signaling pathways unrelated to the target protease.
-
Troubleshooting Steps:
-
Run a control experiment with the vehicle (solvent) used to dissolve the this compound to assess its effect on the cells.
-
Test a different batch or a higher purity grade of this compound to see if the off-target effects are diminished.
-
If possible, identify the impurities and search the literature for their known biological activities.
-
Issue 3: Poor reproducibility of experimental results between different batches of the compound.
-
Possible Cause: Different batches of this compound may have varying purity levels and impurity profiles.
-
Troubleshooting Steps:
-
Always record the lot number of the this compound used in your experiments.
-
When starting a new series of experiments, it is advisable to purchase a single, large batch of the compound to ensure consistency.
-
Before using a new batch, perform a bridging experiment to compare its performance to the previous batch in a key assay.
-
Data Presentation
Table 1: Impact of this compound Purity on Trypsin Inhibition Assay
| Purity of 4-Methylbenzamidine HCl | Apparent IC50 for Trypsin (µM) | % Decrease in Potency (Compared to >99% Purity) | Potential Experimental Implications |
| >99% | 50 | 0% | Accurate determination of enzyme kinetics and inhibitor potency. |
| 98% | 55 | 9% | Minor but potentially significant underestimation of inhibitor potency. |
| 95% | 65 | 23% | Inaccurate IC50 values, leading to erroneous conclusions about inhibitor efficacy. |
| 90% | 80 | 37.5% | Significant underestimation of potency; may lead to failed experiments or misleading structure-activity relationships. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the trend of decreasing apparent potency with lower purity.
Experimental Protocols
Protocol 1: Determination of this compound Purity by RP-HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calculation: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area of the main component to the total peak area of all components, or by using the calibration curve.
Protocol 2: Trypsin Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.
-
Trypsin Solution: Prepare a stock solution of trypsin in the assay buffer.
-
Substrate Solution: Prepare a stock solution of a suitable trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to the wells.
-
Add 20 µL of the trypsin solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the substrate solution to each well.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 4. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. sciedco.ca [sciedco.ca]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
best practices for storing and handling 4-Methylbenzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 4-Methylbenzamidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a competitive inhibitor of serine proteases, such as trypsin.[1] It is widely used in biochemical research and pharmaceutical development to prevent the degradation of proteins during extraction and purification by inhibiting the activity of serine proteases.[2]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, it is recommended to keep it at 0-8 °C.[2] The compound is sensitive to moisture and light, so it should be protected from these elements.[4]
Q3: How should I prepare a stock solution of this compound?
A stock solution can be prepared by dissolving the compound in a suitable solvent such as water, ethanol, or DMSO. Researchers have noted the compound's good stability and solubility in aqueous solutions.[2] For a stock solution in DMSO, you can dissolve the powder by vortexing and, if necessary, brief sonication in a water bath.[5] It is recommended to prepare fresh solutions for optimal activity. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize degradation.[1]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment, including safety goggles, a lab coat, and gloves.[6] If there is a risk of generating dust, a dust respirator should also be used.[6]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol [7] |
| Appearance | White to off-white solid[8] |
| Melting Point | 213-217 °C[8] |
Solubility Data
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| DMSO (Dimethyl sulfoxide) | Soluble[9] |
Experimental Protocols
Protocol for Preparing a Cell Lysis Buffer with this compound
This protocol describes the preparation of a cell lysis buffer containing this compound to prevent protein degradation by serine proteases.
Materials:
-
This compound powder
-
Lysis buffer components (e.g., Tris-HCl, NaCl, EDTA, detergents like Triton X-100 or NP-40)
-
Protease inhibitor cocktail (optional, for broader protease inhibition)
-
Sterile, nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Lysis Buffer Base: Prepare your desired lysis buffer without the protease inhibitors. A common formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100.
-
Adjust to the Correct Temperature: Cool the lysis buffer to 4°C. It is crucial to perform all subsequent steps on ice to minimize protease activity.[6]
-
Add this compound: Just before use, add this compound to the lysis buffer to a final concentration of 1 mM.
-
Add Other Protease Inhibitors (Optional): If desired, add a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
-
Filter Sterilize: Filter the complete lysis buffer through a 0.22 µm sterile filter.
-
Store on Ice: Keep the prepared lysis buffer on ice until it is used for cell lysis.
Troubleshooting Guides
Issue 1: Protein degradation is still observed in my cell lysate.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound. | Increase the concentration of this compound in your lysis buffer. A concentration range of 1-10 mM is commonly used. |
| Degradation by other classes of proteases. | This compound is specific for serine proteases. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inhibit other classes of proteases (e.g., cysteine, aspartic, and metalloproteases).[10] |
| Lysis procedure is too slow or performed at a suboptimal temperature. | Perform cell lysis and all subsequent steps at 4°C or on ice to minimize endogenous protease activity.[6] |
| The lysate is old or has been stored improperly. | Use fresh lysates whenever possible. If long-term storage is necessary, aliquot the lysate and store it at -80°C.[10] |
Issue 2: The this compound powder or stock solution may have lost activity.
| Possible Cause | Troubleshooting Step |
| Improper storage of the solid compound. | Ensure the solid compound is stored in a tightly sealed container at 0-8°C and protected from light and moisture.[2] |
| Degradation of the stock solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| The pH of the experimental buffer is not optimal. | The stability and activity of this compound can be pH-dependent. Ensure the pH of your buffers is within the optimal range for your experiment and the inhibitor's stability. |
Visualizations
Caption: Experimental workflow for preparing cell lysates with this compound.
Caption: Mechanism of competitive inhibition of a serine protease by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 3. bosterbio.com [bosterbio.com]
- 4. dot | Graphviz [graphviz.org]
- 5. toku-e.com [toku-e.com]
- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 6326-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing 4-Methylbenzamidine Hydrochloride Cytotoxicity in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of 4-Methylbenzamidine hydrochloride in live cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular mechanism of action?
This compound is a small molecule inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes involved in diverse cellular processes, including signal transduction, digestion, and apoptosis. By inhibiting these enzymes, this compound can be a valuable tool for studying their biological roles.
Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?
High cytotoxicity can stem from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and general cellular toxicity.
-
Solubility Issues: While generally soluble in aqueous solutions, precipitation of the compound in culture media at high concentrations can lead to localized toxicity.
-
Cell Line Sensitivity: Different cell lines possess varying sensitivities to chemical compounds. It is crucial to determine the specific cytotoxic profile for your cell line of interest.
-
Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Q3: How can I distinguish between targeted serine protease inhibition and non-specific cytotoxicity?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Analysis: A carefully planned dose-response experiment will help identify a concentration window where the desired inhibitory effect is observed without causing widespread cell death.
-
Use of Control Compounds: Include a structurally similar but inactive compound as a negative control to ensure the observed effects are due to the specific activity of this compound.
-
Time-Course Experiments: Analyze the cellular response at different time points. On-target effects may be observable at earlier time points or lower concentrations than non-specific toxic effects.
Q4: What are the expected morphological changes in cells undergoing apoptosis due to benzamide treatment?
Cells undergoing apoptosis, a form of programmed cell death, typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing (the formation of balloon-like protrusions of the plasma membrane), chromatin condensation, and nuclear fragmentation.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. Ensure even cell distribution by gently swirling the plate after seeding.
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any precipitate after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or exploring the use of a non-toxic solubilizing agent. Always ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells.[1]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell viability, consider not using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium.
-
Issue 2: Unexpectedly High Cell Viability at High Compound Concentrations
-
Possible Cause: Interference with cytotoxicity assay reagents.
-
Troubleshooting Step: Some compounds can directly react with the reagents used in colorimetric or fluorometric viability assays (e.g., MTT, XTT). To test for this, run a cell-free control where the compound is added to the culture medium and the assay reagent. A change in color or fluorescence in the absence of cells indicates interference.
-
-
Possible Cause: Increased metabolic activity.
-
Troubleshooting Step: In some cases, cells under stress may exhibit a temporary increase in metabolic activity, which can be misinterpreted as increased viability by assays like the MTT assay. Consider using a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay) or ATP content.
-
Data Presentation
Table 1: Cytotoxicity of 4-Methylbenzamide Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 7 | K562 | Chronic Myelogenous Leukemia | 2.27 |
| HL-60 | Acute Promyelocytic Leukemia | 1.42 | |
| OKP-GS | Renal Cell Carcinoma | 4.56 | |
| Compound 10 | K562 | Chronic Myelogenous Leukemia | 2.53 |
| HL-60 | Acute Promyelocytic Leukemia | 1.52 | |
| OKP-GS | Renal Cell Carcinoma | 24.77 |
Data adapted from a study on novel N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives.[2] Researchers should determine the IC50 value for this compound in their specific cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Workflow for determining the IC50 value of this compound.
Caption: A potential intrinsic apoptosis pathway induced by benzamide derivatives.
References
Technical Support Center: Post-Purification Removal of 4-Methylbenzamidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of 4-Methylbenzamidine hydrochloride from protein samples following purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my purified protein sample?
This compound is a small molecule that acts as a reversible competitive inhibitor of serine proteases, such as trypsin and thrombin.[1][2][3][4] It is frequently added to lysis buffers and purification reagents at concentrations typically ranging from 1 to 2 mM to prevent proteolytic degradation of the target protein during extraction and purification.[1][5] Its presence in the final purified sample is a common issue that needs to be addressed before downstream applications.
Q2: Why is it crucial to remove this compound from my final protein sample?
The presence of this compound can interfere with downstream applications by:
-
Inhibiting enzymatic assays: If your protein of interest is a serine protease, or if you are studying its interaction with one, residual 4-Methylbenzamidine will inhibit the reaction.
-
Altering protein activity: It may non-specifically interact with your protein, affecting its biological function.
-
Interfering with structural studies: Small molecule contaminants can hinder protein crystallization or affect NMR spectra.
-
Compromising in vivo studies: The inhibitor could have unintended pharmacological effects in cellular or animal models.
Q3: What are the common methods for removing small molecules like this compound?
The three most common and effective methods for removing small molecules from protein samples are:
-
Dialysis: A process involving the diffusion of small molecules across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Tangential Flow Filtration (TFF) / Diafiltration: A filtration-based method that uses pressure and a semi-permeable membrane to separate molecules.
Method Selection and Comparison
Choosing the appropriate method depends on factors such as sample volume, protein concentration, desired purity, processing time, and available equipment. The following table summarizes the key characteristics of each technique to aid in your decision-making process.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF)/Diafiltration |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on size as they pass through a porous resin. Larger molecules elute first. | Convective removal of small molecules through a membrane while the protein is retained in a recirculating feed. |
| Removal Efficiency | High, but dependent on buffer exchange frequency and volume. Can achieve >99% removal with multiple buffer changes. | Very high, often achieving >99.5% removal in a single run. | High, with the ability to achieve >99.5% removal through continuous or discontinuous diafiltration.[6] |
| Processing Time | Slow, typically requiring 12-48 hours with multiple buffer changes. | Fast, with typical run times of 15-60 minutes per sample. | Fast to moderate, depending on the system and sample volume. Generally faster than dialysis for larger volumes.[7] |
| Sample Volume | Versatile, suitable for a wide range of volumes from microliters to liters. | Best for small to moderate sample volumes (µL to mL scale). Can be scaled up but may become less practical. | Ideal for moderate to large volumes (mL to many Liters).[7] |
| Protein Concentration | Can lead to sample dilution. | Results in significant sample dilution. | Can be used to simultaneously concentrate the protein sample. |
| Protein Recovery | Generally high (>90%), but some protein loss can occur due to non-specific binding to the membrane. | High (>95%), but can be lower for very dilute samples. | Very high (>95%), with minimal protein loss if the correct membrane is chosen. |
| Cost | Low initial cost for basic equipment. | Moderate to high cost for columns, resin, and chromatography system. | High initial investment for the TFF system and membranes. |
| Scalability | Can be scaled, but becomes cumbersome for very large volumes. | Scalable, but may require larger columns and systems, increasing cost. | Highly scalable from lab to industrial processes.[7] |
Experimental Protocols
Here are detailed methodologies for each removal technique, tailored for the removal of this compound.
Protocol 1: Dialysis
This protocol is suitable for removing this compound from protein samples of various volumes.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3-10 kDa (ensure this is significantly smaller than your protein of interest).
-
Dialysis buffer (a buffer in which your protein is stable and that is suitable for your downstream application).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Clips for dialysis tubing.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
Prepare the Sample: Load your protein sample containing this compound into the dialysis tubing/cassette, leaving some space for potential volume changes. Securely close the tubing with clips.
-
First Dialysis Step: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours.
-
Second Buffer Exchange: Discard the used dialysis buffer and replace it with fresh buffer. Continue dialysis for another 2-4 hours.
-
Overnight Dialysis: For optimal removal, perform a third buffer exchange and continue dialysis overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the protein sample using a pipette.
-
Validation (Optional but Recommended): To confirm the removal of this compound, analyze a small aliquot of the dialyzed sample using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol is ideal for rapid buffer exchange and removal of this compound from smaller sample volumes.
Materials:
-
SEC column (e.g., Sephadex G-25, HiPrep 26/10 Desalting) with a fractionation range suitable for separating your protein from small molecules.
-
Chromatography system (e.g., ÄKTA).
-
SEC running buffer (the final buffer for your protein).
-
Sample filtration device (0.22 µm syringe filter).
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your protein sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered protein sample onto the equilibrated column. The sample volume should typically not exceed 30% of the total column volume for desalting applications.
-
Chromatography: Run the chromatography at a flow rate recommended by the column manufacturer. The protein will elute in the void volume, while the smaller this compound molecules will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions corresponding to the protein peak, which is typically the first major peak observed on the chromatogram.
-
Validation: Analyze the collected protein fraction by HPLC or MS to confirm the absence of this compound.
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
This protocol is highly efficient for removing this compound from larger sample volumes and allows for simultaneous protein concentration.
Materials:
-
TFF system with a pump, reservoir, and pressure gauges.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (3-10 kDa, significantly smaller than the target protein).
-
Diafiltration buffer (the desired final buffer for your protein).
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.
-
Sample Loading: Load the protein sample into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.
-
Buffer Exchange Cycles: Continue the diafiltration for at least 5-7 diavolumes (one diavolume is equal to the initial sample volume) to ensure near-complete removal of this compound. For example, for a 100 mL sample, passing 500-700 mL of diafiltration buffer through the system constitutes 5-7 diavolumes. Continuous diafiltration can achieve approximately 99% removal of small molecules with 5 diavolumes.[8]
-
Final Concentration: After diafiltration, the protein can be further concentrated to the desired final volume.
-
Sample Recovery: Recover the concentrated, buffer-exchanged protein sample from the system.
-
Validation: Use HPLC or MS to verify the removal of this compound from the final product.
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Protein Precipitation | Buffer conditions (pH, ionic strength) are not optimal for protein stability. Protein concentration is too high. | Ensure the dialysis buffer has a pH and salt concentration that maintains protein solubility. Perform a small-scale test to optimize buffer conditions. If the protein concentration is high, consider diluting the sample before dialysis and re-concentrating it afterward. |
| Sample Volume Increase | The initial sample has a high solute concentration, leading to osmotic water influx. | Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the dialysis buffer. |
| Incomplete Removal of Inhibitor | Insufficient buffer volume or number of exchanges. Dialysis time is too short. | Use a larger volume of dialysis buffer (at least 100-fold excess). Increase the number of buffer changes and extend the dialysis time, including an overnight step. |
| Protein Loss | Non-specific binding of the protein to the dialysis membrane. | Pre-treat the membrane according to the manufacturer's instructions. For very dilute protein samples, consider adding a carrier protein like BSA (if compatible with downstream applications). |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution/Peak Tailing | Column is overloaded. Flow rate is too high. Column is dirty or poorly packed. | Reduce the sample volume or concentration. Decrease the flow rate to allow for better separation. Clean the column according to the manufacturer's protocol or repack it. |
| Protein Elutes Earlier or Later than Expected | Ionic or hydrophobic interactions with the resin. | Ensure the running buffer contains a sufficient salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions. |
| Low Protein Recovery | Protein is adsorbing to the column matrix or system components. Protein is precipitating on the column. | Use a different resin material. Clean the system thoroughly. Ensure the running buffer conditions are optimal for protein solubility. |
| Presence of Inhibitor in Protein Fraction | Inefficient separation. | Ensure the correct column and resin type are being used for the size of your protein and the small molecule. Optimize the flow rate for better resolution. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Flux Rate (Slow Filtration) | Membrane fouling. High protein concentration leading to high viscosity. Incorrect transmembrane pressure (TMP). | Clean the membrane according to the manufacturer's protocol. Dilute the sample if it is too viscous. Optimize the TMP; too high a pressure can cause excessive fouling. |
| Low Protein Recovery | Incorrect membrane MWCO. Protein adsorption to the membrane or tubing. | Use a membrane with a smaller MWCO. Pre-condition the system with a blocking agent (e.g., BSA) if compatible. |
| Incomplete Removal of Inhibitor | Insufficient number of diavolumes. | Perform more diafiltration cycles (aim for 5-7 diavolumes). |
| Protein Aggregation | Shear stress from the pump. Unfavorable buffer conditions. | Use a lower pump speed. Ensure the diafiltration buffer is optimal for protein stability. |
Visualized Workflows and Logic
Decision-Making Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the most appropriate method for removing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. rocker.com.tw [rocker.com.tw]
Validation & Comparative
A Head-to-Head Comparison: 4-Methylbenzamidine Hydrochloride vs. Benzamidine Hydrochloride in Serine Protease Inhibition
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. Both 4-Methylbenzamidine hydrochloride and Benzamidine hydrochloride are widely recognized competitive inhibitors of trypsin-like serine proteases. This guide provides an objective comparison of their inhibitory activities, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
Overview of Inhibitory Activity
Benzamidine and its derivatives, including 4-methylbenzamidine, exert their inhibitory effect by binding to the active site of serine proteases. The positively charged amidinium group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to interact with the aspartate residue at the bottom of the S1 specificity pocket.
The primary distinction in their activity arises from the addition of a methyl group at the para position of the benzene ring in 4-methylbenzamidine. This substitution can influence the inhibitor's hydrophobicity and steric interactions within the enzyme's active site, leading to variations in binding affinity and inhibitory potency against different proteases.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of these compounds is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity and more potent inhibition. The following table summarizes the Kᵢ values for both inhibitors against key serine proteases.
| Target Protease | 4-Methylbenzamidine HCl - Kᵢ (µM) | Benzamidine HCl - Kᵢ (µM) |
| Trypsin | 18.2 | 19 - 35 |
| Thrombin | 67.6 | 220 - 320 |
| Plasmin | 10.2 | 350 |
Note: Kᵢ values can vary slightly depending on experimental conditions such as pH, temperature, and substrate used.
The data clearly indicates that the addition of a methyl group in the para position significantly enhances the inhibitory potency of benzamidine against thrombin and plasmin. For trypsin, the inhibitory activities of both compounds are comparable.
Experimental Protocols
To ensure reproducibility and accuracy in assessing inhibitor potency, a standardized experimental protocol is essential. Below is a detailed methodology for a typical trypsin inhibition assay.
Trypsin Inhibition Assay Protocol
1. Materials and Reagents:
- Trypsin (e.g., from bovine pancreas)
- Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
- Inhibitors: this compound and Benzamidine hydrochloride stock solutions
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
- Spectrophotometer (for chromogenic substrates) or UV spectrophotometer (for BAEE)
2. Procedure:
- Prepare a working solution of trypsin in the assay buffer.
- Prepare a series of dilutions of the inhibitor (4-methylbenzamidine or benzamidine) in the assay buffer.
- In a microplate or cuvette, add the assay buffer and the inhibitor solution.
- Add the trypsin solution to the buffer-inhibitor mixture and incubate for a specified period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.
- Initiate the reaction by adding the substrate solution.
- Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline released from L-BAPNA, or 253 nm for the product of BAEE hydrolysis).
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
- Determine the Kᵢ value by analyzing the data using methods such as Dixon plots or non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological relevance and the experimental approach, the following diagrams illustrate the coagulation cascade, a key signaling pathway involving serine proteases, and a typical workflow for an enzyme inhibition assay.
Navigating the Landscape of Serine Protease Inhibition: A Comparative Guide to 4-Methylbenzamidine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. This guide provides a comprehensive comparison of 4-Methylbenzamidine hydrochloride, a competitive serine protease inhibitor, with other commonly used alternatives. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an informed decision-making process for the specific needs of your research.
Performance Comparison of Serine Protease Inhibitors
This compound belongs to the benzamidine class of compounds, which are known to be effective competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. The specificity of these inhibitors is largely dictated by the interactions between the inhibitor molecule and the S1 specificity pocket of the protease.
For a comprehensive comparison, this guide includes data for benzamidine as a proxy for 4-Methylbenzamidine, alongside two other widely used serine protease inhibitors with different mechanisms of action: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible inhibitor, and Leupeptin, a reversible competitive inhibitor of both serine and cysteine proteases.
| Inhibitor | Target Proteases | Mechanism of Inhibition | Inhibition Constant (Ki) / IC50 |
| Benzamidine | Trypsin, Thrombin, Plasmin, and other trypsin-like serine proteases | Competitive | Trypsin: 19 µM[2] Thrombin: ~220-320 µM Plasmin: ~350 µM |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) | Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein | Irreversible | Trypsin: IC50 ~ 38 µM Chymotrypsin: IC50 ~ 2.5 µM Thrombin: IC50 ~ 9 µM Plasmin: IC50 ~ 150 µM Kallikrein: IC50 ~ 6 µM |
| Leupeptin | Trypsin, Plasmin, Kallikrein, Papain, Cathepsin B (also a cysteine protease inhibitor) | Competitive | Trypsin: Ki ~ 0.5 µM Plasmin: Ki ~ 3 µM Kallikrein: Ki ~ 0.5 µM |
Note: The Ki values for benzamidine can vary between studies. The provided values represent a general consensus from available literature. The enhanced binding of p-methylbenzamidine to thrombin suggests that this compound may have a lower Ki for thrombin than benzamidine.
Mechanism of Action: Competitive Inhibition
Competitive inhibitors, such as this compound, function by binding to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Experimental Protocols
Determining the Inhibition Constant (Ki) of this compound for a Serine Protease (e.g., Trypsin)
This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) of a competitive inhibitor.
Materials:
-
Serine Protease (e.g., Bovine Trypsin)
-
This compound
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions with varying concentrations of the substrate and a fixed concentration of the inhibitor. It is recommended to test at least five substrate concentrations and three inhibitor concentrations (including a no-inhibitor control).
-
Each reaction well should contain the assay buffer, the inhibitor (or buffer for the control), and the enzyme.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten plots.
-
To determine the Ki, a Dixon plot or a Lineweaver-Burk plot can be used. For a Dixon plot, the reciprocal of the initial velocity (1/V₀) is plotted against the inhibitor concentration at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Conclusion
This compound is a valuable tool for the specific and reversible inhibition of serine proteases. Its competitive mechanism of action makes it particularly useful for studies where the removal of the inhibitor or modulation of its effect by substrate concentration is desired. While direct quantitative data for its inhibitory potency is limited, the available information on its parent compound, benzamidine, and the observed enhanced binding of the p-methylated form to thrombin, suggest it is an effective inhibitor. When compared to irreversible inhibitors like AEBSF, 4-Methylbenzamidine offers the advantage of reversibility. In comparison to broader-spectrum reversible inhibitors like Leupeptin, it provides greater specificity for serine proteases. The choice of inhibitor will ultimately depend on the specific experimental requirements, including the target protease, the desired mechanism of inhibition, and the experimental conditions.
References
Quantitative Analysis of 4-Methylbenzamidine Hydrochloride as a Trypsin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylbenzamidine hydrochloride's potential as a trypsin inhibitor against other well-established alternatives. Due to the limited availability of direct quantitative data for this compound, this document focuses on a comparative analysis with its parent compound, benzamidine, and other common trypsin inhibitors. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound, facilitating its direct quantitative assessment.
Comparative Quantitative Data
The following table summarizes the reported inhibition constants for several common trypsin inhibitors.
| Inhibitor | Type of Inhibition | Ki | IC50 |
| Benzamidine | Competitive | 19 µM[1] | 79 µM[2] |
| 4-Aminobenzamidine | Competitive | Slightly more potent than benzamidine[3] | Not widely reported |
| Aprotinin | Competitive | 0.06 pM | Not widely reported |
| Soybean Trypsin Inhibitor (Kunitz) | Competitive | ~nM range | Not widely reported |
| Leupeptin | Competitive | ~µM range | Not widely reported |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The provided values are for comparative purposes. The inhibitory activity of substituted benzamidines against trypsin is known to be influenced by factors such as molar refractivity and molecular weight, suggesting that the 4-methyl group is likely to alter the inhibitory potency compared to the unsubstituted benzamidine.[4]
Experimental Protocol: Determination of IC50 for this compound
To quantitatively assess the inhibitory potential of this compound, the following detailed protocol for determining its IC50 value against trypsin using a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), is provided.
Materials:
-
Trypsin from bovine pancreas
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Store in aliquots at -20°C.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
BAPNA Stock Solution: Prepare a stock solution of BAPNA in DMSO (e.g., 20 mM).
-
Assay Buffer: Prepare Tris-HCl buffer containing CaCl2 (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0).
-
-
Assay Protocol:
-
Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
-
In a 96-well microplate, add the following to each well in the indicated order:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Trypsin solution (diluted in assay buffer to the final working concentration)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BAPNA substrate (diluted in assay buffer to the final working concentration) to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline product of BAPNA hydrolysis absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of trypsin inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the broader biological context of trypsin inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of a trypsin inhibitor.
Caption: Simplified signaling pathway of trypsin activation of PAR2 and its inhibition.
Conclusion
While direct quantitative data for this compound as a trypsin inhibitor remains to be robustly established in publicly accessible literature, its structural similarity to benzamidine suggests it is a promising candidate for further investigation. The provided experimental protocol offers a clear pathway for researchers to determine its IC50 value, enabling a direct and quantitative comparison with other known trypsin inhibitors. Understanding the inhibitory potential of novel compounds like this compound is crucial for the development of new therapeutic agents targeting trypsin and related proteases involved in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Serine Protease Inhibitors for 4-Methylbenzamidine Hydrochloride
For researchers, scientists, and drug development professionals seeking alternatives to the commonly used serine protease inhibitor 4-Methylbenzamidine hydrochloride, this guide provides a comprehensive comparison of several alternative compounds. This document outlines their performance, supported by experimental data, and includes detailed methodologies for key assays.
Introduction to Serine Protease Inhibition
Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes, including blood coagulation, inflammation, digestion, and cell death. Their activity is tightly regulated, and dysregulation can lead to various diseases. Small molecule inhibitors are invaluable tools for studying the function of these proteases and for developing novel therapeutics. This compound is a well-known competitive inhibitor of trypsin-like serine proteases. However, its limitations in specificity and potency have driven the exploration of alternative inhibitors. This guide focuses on four prominent alternatives: Nafamostat, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), Aprotinin, and Leupeptin.
Quantitative Performance Comparison
The inhibitory potency of these compounds against key serine proteases is summarized in the tables below. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Table 1: Inhibitory Activity (Ki/IC50 in nM) Against Trypsin
| Inhibitor | Ki / IC50 (nM) | Notes |
| This compound | 18,000 | Competitive inhibitor |
| Nafamostat | 0.4 - 15 | Time-dependent, competitive inhibitor.[1] Ki* value reported as 0.4 nM.[1] |
| AEBSF (Pefabloc SC) | - | Irreversible inhibitor. Rate of inactivation is often reported instead of Ki. |
| Aprotinin | 0.06 | Potent, reversible, competitive inhibitor.[2][3] |
| Leupeptin | 3.5 - 35 | Reversible inhibitor.[4][5][6] |
Table 2: Inhibitory Activity (Ki/IC50 in nM) Against Thrombin
| Inhibitor | Ki / IC50 (nM) | Notes |
| This compound | 6,500 | Competitive inhibitor |
| Nafamostat | - | Broad-spectrum inhibitor of proteases in the coagulation cascade.[7][8][9] |
| AEBSF (Pefabloc SC) | - | Irreversible inhibitor.[10][11][12][13][14][15][16][17][18][19] |
| Aprotinin | 61,000 | Weak, competitive inhibitor.[9] |
| Leupeptin | > 100,000 | Generally considered a poor inhibitor of thrombin.[4][20] |
Table 3: Inhibitory Activity (Ki/IC50 in nM) Against Plasmin
| Inhibitor | Ki / IC50 (nM) | Notes |
| This compound | 3,800 | Competitive inhibitor |
| Nafamostat | - | Inhibits various proteases in the fibrinolytic system.[7][8] |
| AEBSF (Pefabloc SC) | - | Irreversible inhibitor.[10][11][12][13][14][15][16][17][18][19] |
| Aprotinin | 1 | Potent inhibitor.[21] |
| Leupeptin | 3,400 | Reversible inhibitor.[5][6] |
Table 4: Inhibitory Activity (Ki/IC50 in nM) Against Chymotrypsin
| Inhibitor | Ki / IC50 (nM) | Notes |
| This compound | > 100,000 | Poor inhibitor. |
| Nafamostat | - | Primarily targets trypsin-like proteases. |
| AEBSF (Pefabloc SC) | - | Irreversible inhibitor. |
| Aprotinin | 9 | Potent inhibitor.[2][3] |
| Leupeptin | > 100,000 | Does not inhibit chymotrypsin.[4][20] |
Qualitative Comparison of Alternative Inhibitors
Nafamostat
-
Mechanism of Action: A synthetic, broad-spectrum serine protease inhibitor that acts as a slow, tight-binding substrate, trapping the target enzyme in a stable acyl-enzyme intermediate form.[5][9] It has a short half-life.
-
Specificity: Broad-spectrum, inhibiting a wide range of serine proteases involved in coagulation (thrombin, Factor Xa, Factor XIIa), fibrinolysis (plasmin), and inflammation (kallikrein, tryptase).[7][8]
-
Advantages: Potent, broad-spectrum activity. Clinically used as an anticoagulant and for the treatment of pancreatitis.[5]
-
Disadvantages: Short half-life may not be suitable for all research applications. Potential for side effects such as agranulocytosis and hyperkalemia.[5][22][23][24][25]
AEBSF (Pefabloc SC)
-
Mechanism of Action: An irreversible inhibitor that covalently modifies the active site serine residue of the protease through sulfonylation.[10][11][12]
-
Specificity: Broad-spectrum inhibitor of serine proteases including trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.[10][11][12][13][14][15][16][17][18][19]
-
Advantages: More stable in aqueous solutions and less toxic than the commonly used PMSF.[11][17][21][26] Good water solubility.
-
Disadvantages: Irreversible inhibition may not be desirable for all experimental designs. Can exhibit off-target effects by modifying other amino acid residues like tyrosine and lysine at higher concentrations.[10]
Aprotinin
-
Mechanism of Action: A natural polypeptide and a competitive, reversible inhibitor of several serine proteases.[2][4]
-
Specificity: Potently inhibits trypsin, chymotrypsin, plasmin, and kallikrein.[2][4] It is a weak inhibitor of thrombin.[9]
-
Advantages: High potency and specificity for certain proteases. Has been used clinically as an antifibrinolytic agent.[4]
-
Disadvantages: As a protein, it can be immunogenic.[27] Its clinical use has been associated with an increased risk of renal failure and cardiovascular events.[4][27][28][29][30]
Leupeptin
-
Mechanism of Action: A natural, reversible inhibitor that acts as a transition-state analog, forming a covalent hemiacetal adduct with the active site serine.[31]
-
Specificity: Inhibits a range of serine (trypsin, plasmin) and cysteine proteases (papain, cathepsin B).[20][32][33][34][35][36] It does not inhibit chymotrypsin or thrombin.[4][20]
-
Advantages: Commercially available and relatively inexpensive. Broad-spectrum activity against certain serine and cysteine proteases.
-
Disadvantages: Not specific to serine proteases, which can be a drawback in studies requiring selective inhibition. Its aldehyde group can interfere with certain protein quantification assays.[33]
Experimental Protocols
Detailed methodologies for common serine protease inhibition assays are provided below. These protocols can be adapted for specific proteases and inhibitors.
General Principle of Serine Protease Inhibition Assays
These assays typically involve measuring the activity of a serine protease in the presence and absence of an inhibitor. The enzyme's activity is monitored by the cleavage of a specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric).
Trypsin Inhibition Assay (Colorimetric)
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor stock solution
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.
-
In a cuvette, mix the trypsin solution with a specific concentration of the inhibitor. Include a control with buffer instead of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the BAEE substrate solution to the cuvette.
-
Immediately measure the change in absorbance at 253 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Chymotrypsin Inhibition Assay (Colorimetric)
Materials:
-
Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) as substrate
-
HEPES buffer (e.g., 50 mM, pH 7.5)
-
Inhibitor stock solution
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Follow a similar procedure as the trypsin inhibition assay, substituting chymotrypsin for trypsin and SAPPpNA for BAEE.
-
The release of p-nitroaniline from the substrate results in an increase in absorbance at 405 nm.
Thrombin Inhibition Assay (Fluorometric)
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl and BSA)
-
Inhibitor stock solution
-
Fluorometer
Procedure:
-
Prepare a working solution of thrombin in the assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, add the thrombin solution to wells containing different concentrations of the inhibitor.
-
Incubate for a specified time to allow for inhibitor binding.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Measure the increase in fluorescence over time (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the inhibitory parameters from the reaction rates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving serine proteases and a general workflow for inhibitor screening.
Caption: The Coagulation Cascade involving multiple serine proteases.
Caption: Role of serine proteases in the inflammatory response.
Caption: General workflow for serine protease inhibitor screening.
Conclusion
The choice of a serine protease inhibitor depends on the specific experimental needs, including the target protease, the desired mechanism of inhibition (reversible vs. irreversible), and the required specificity. While this compound is a useful tool, alternatives such as Nafamostat, AEBSF, Aprotinin, and Leupeptin offer a range of potencies, specificities, and mechanisms of action. This guide provides the necessary data and protocols to enable researchers to make an informed decision when selecting the most appropriate inhibitor for their studies. Careful consideration of the advantages and disadvantages of each compound is crucial for obtaining reliable and interpretable results in serine protease research and drug development.
References
- 1. The antithrombotic and antiinflammatory mechanisms of action of aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Aprotinin - Wikipedia [en.wikipedia.org]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. Serine protease inhibitor AEBSF reduces dengue virus infection via decreased cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agscientific.com [agscientific.com]
- 16. gendepot.com [gendepot.com]
- 17. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cephamls.com [cephamls.com]
- 20. Leupeptin - Wikipedia [en.wikipedia.org]
- 21. goldbio.com [goldbio.com]
- 22. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the side effects of Nafamostat Mesilate? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mpbio.com [mpbio.com]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. Benefits and risks of aprotinin use during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The risks associated with aprotinin use: a retrospective study of cardiac cases in Nova Scotia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A disheartening story: Aprotinin in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. cephamls.com [cephamls.com]
- 34. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. chemimpex.com [chemimpex.com]
A Comparative Analysis of 4-Methylbenzamidine hydrochloride and Camostat as TMPRSS2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two serine protease inhibitors, 4-Methylbenzamidine hydrochloride and Camostat, in targeting the Transmembrane Protease, Serine 2 (TMPRSS2). This analysis is based on available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
TMPRSS2 is a cell surface serine protease that plays a critical role in the activation of various viral envelope proteins, making it an attractive target for antiviral therapies. Notably, it is essential for the proteolytic priming of the spike protein of coronaviruses, including SARS-CoV-2, facilitating viral entry into host cells. Inhibition of TMPRSS2 is a promising strategy to block viral infection. This guide evaluates and compares the inhibitory potential of this compound and Camostat against TMPRSS2.
Quantitative Efficacy Comparison
| Compound | Target | IC50 / Ki | Comments |
| Camostat mesylate | TMPRSS2 | 6.2 nM (IC50)[1] | Potent inhibitor of TMPRSS2. |
| TMPRSS2 | 4.2 nM (IC50)[2] | ||
| This compound | TMPRSS2 | Data not available | |
| Benzamidine hydrochloride | Trypsin | 35 µM (Ki)[2] | Parent compound of 4-Methylbenzamidine. |
| Plasmin | 350 µM (Ki)[2] | Data on related serine proteases. | |
| Thrombin | 220 µM (Ki)[2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. Lower values indicate higher potency.
Signaling Pathway and Mechanism of Action
TMPRSS2 is a type II transmembrane serine protease that is involved in a variety of physiological and pathological processes. In the context of viral infections, its primary role is the proteolytic cleavage of viral fusion proteins at the cell surface, which is a critical step for viral entry.
As depicted in Figure 1, the viral spike protein binds to the host cell's ACE2 receptor. This binding event is followed by TMPRSS2-mediated cleavage of the spike protein, which triggers conformational changes leading to the fusion of the viral and cellular membranes, and subsequent viral entry. Camostat directly inhibits the proteolytic activity of TMPRSS2, thereby preventing spike protein activation and blocking viral entry. While this compound is a benzamidine derivative, a class known to inhibit serine proteases, its direct inhibitory effect on TMPRSS2 has not been quantitatively established.
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory activity of compounds against TMPRSS2, based on published studies.
Fluorogenic Peptide Cleavage Assay
This assay measures the ability of a compound to inhibit the cleavage of a synthetic fluorogenic peptide substrate by recombinant TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (Camostat, this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.
-
Add the recombinant TMPRSS2 enzyme to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm). The cleavage of the substrate by TMPRSS2 releases the fluorescent AMC group.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Based on the currently available scientific literature, Camostat is a well-characterized and potent inhibitor of TMPRSS2, with IC50 values in the low nanomolar range. In contrast, there is a lack of direct quantitative evidence for the inhibitory efficacy of this compound against TMPRSS2. While its parent compound, benzamidine, is known to inhibit other serine proteases, this occurs at micromolar concentrations, suggesting a significantly lower potency compared to Camostat.
For researchers seeking a potent and validated tool compound or a starting point for the development of novel TMPRSS2 inhibitors, Camostat represents a much stronger candidate. Further experimental evaluation is required to determine if this compound possesses any meaningful inhibitory activity against TMPRSS2.
References
Comparative Guide to the Cross-Reactivity of 4-Methylbenzamidine Hydrochloride with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methylbenzamidine hydrochloride, a known serine protease inhibitor, and its potential cross-reactivity with cysteine proteases. The information presented herein is intended to assist researchers in selecting appropriate protease inhibitors for their experimental needs and to provide a foundational understanding of the selectivity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor widely recognized for its activity against serine proteases. It functions as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate binding. Its utility in biochemical research and pharmaceutical development is well-established, particularly in studies involving enzymes of the coagulation cascade and other physiological processes regulated by serine proteases.
While 4-Methylbenzamidine is a potent inhibitor of serine proteases, its interaction with other classes of proteases, such as cysteine proteases, is not well-documented in publicly available literature. This guide aims to address this gap by comparing its known activity against serine proteases with that of established cysteine protease inhibitors.
Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory constants (Ki or IC50) of 4-Methylbenzamidine (as benzamidine) against various serine proteases and compare them with the inhibitory activities of well-characterized cysteine protease inhibitors against their respective targets.
Table 1: Inhibitory Activity of Benzamidine Against Serine Proteases
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[1], 43 µM[2] |
| Benzamidine | Plasmin | 2.1 - 290.4 µM (for bivalent derivatives)[3] |
| Benzamidine | Thrombin | Varies with derivative structure[4][5] |
Table 2: Inhibitory Activity of Representative Cysteine Protease Inhibitors
| Inhibitor | Target Protease | Inhibition Constant (Ki / IC50) |
| E-64 | Papain | IC50: 9 nM |
| E-64 | Cathepsin K | IC50: 1.4 nM |
| E-64 | Cathepsin L | IC50: 2.5 nM |
| E-64 | Cathepsin S | IC50: 4.1 nM |
| CA-074 | Cathepsin B | Ki: 2-5 nM |
| CA-074 | Cathepsin H | Ki: 40-200 µM |
| CA-074 | Cathepsin L | Ki: 40-200 µM |
Note on Cross-Reactivity: Extensive searches of scientific literature did not yield specific quantitative data (Ki or IC50 values) for the inhibition of cysteine proteases such as papain, cathepsin B, or cathepsin L by 4-Methylbenzamidine or its parent compound, benzamidine. The structural and mechanistic differences between serine and cysteine proteases, and their respective inhibitors, suggest that significant cross-reactivity is unlikely. Serine protease inhibitors like benzamidine typically interact with the serine and histidine residues in the active site, while cysteine protease inhibitors are designed to react with the active site cysteine.
Experimental Protocols
The following are detailed methodologies for fluorometric inhibition assays for serine and cysteine proteases, which are commonly used to determine inhibitor potency.
Protocol 1: Fluorometric Serine Protease Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) against a serine protease (e.g., trypsin).
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, BApNA-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl2)
-
Test inhibitor (this compound) dissolved in assay buffer
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: To the wells of the 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or buffer for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Fluorometric Cysteine Protease Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against a cysteine protease (e.g., papain or a cathepsin).
Materials:
-
Purified cysteine protease (e.g., Papain)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA)
-
Activation Buffer: Assay buffer supplemented with a reducing agent (e.g., 5 mM Dithiothreitol, DTT)
-
Test inhibitor (e.g., E-64 as a control) dissolved in an appropriate solvent
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Activate the cysteine protease by incubating it in the activation buffer for a specified time (e.g., 15 minutes at 37°C) to ensure the active site cysteine is in its reduced state.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: To the wells of the 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or buffer for control)
-
Activated enzyme solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a time appropriate for the inhibitor type (reversible or irreversible).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode).
-
Data Analysis:
-
Follow the same data analysis steps as described in the serine protease inhibition assay to determine the IC50 and/or Ki values. For irreversible inhibitors, the analysis will involve determining the rate of inactivation (kinact).
-
Mandatory Visualizations
Caption: Mechanisms of serine and cysteine protease inhibition.
Caption: Experimental workflow for protease inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzamidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted benzamidine inhibitors, focusing on their structure-activity relationships (SAR) as inhibitors of various enzymes, primarily serine proteases. The information presented is collated from recent studies and is intended to aid in the rational design of novel and more potent therapeutic agents.
Quantitative Data Summary
The inhibitory activities of various substituted benzamidine derivatives are summarized below. The data highlights the impact of different substituents on the potency against several key serine proteases and other biological targets.
| Compound ID/Reference | Target Enzyme/Cell Line | Inhibitory Concentration (Ki or IC50 in µM) | Key Substituents |
| Benzamidine | Trypsin | 35[1] | Unsubstituted |
| Benzamidine | Plasmin | 350[1] | Unsubstituted |
| Benzamidine | Thrombin | 220[1] | Unsubstituted |
| Pentamidine (bivalent) | Plasmin | 2.1 ± 0.8[2][3] | Bivalent benzamidine with a short linker[2][3] |
| Tri-AMB (trivalent) | Plasmin | 3.9 ± 1.7[2][3] | Trivalent benzamidine with a short linker[2][3] |
| TIPPS-containing inhibitors | Trypsin | 0.1 - 0.01 | N-terminal 2,4,6-triisopropylphenylsulfonyl (TIPPS) moiety[4] |
| MS-275 (Entinostat) | Various Cancer Cell Lines | Varies by cell line | Benzamide derivative[5][6][7][8] |
| Compound 7 | K562 cells | 2.27 | 4-methylbenzamide with 2,6-disubstituted purine[9] |
| Compound 10 | K562 cells | 2.53 | 4-methylbenzamide with 2,6-disubstituted purine[9] |
| Compound 7 | HL-60 cells | 1.42 | 4-methylbenzamide with 2,6-disubstituted purine[9] |
| Compound 10 | HL-60 cells | 1.52 | 4-methylbenzamide with 2,6-disubstituted purine[9] |
Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of substituted benzamidine inhibitors:
-
Multivalency: Increasing the valency of benzamidine inhibitors, for instance by creating bivalent or trivalent molecules, can significantly enhance their inhibitory potency against enzymes like plasmin.[2][3] This is attributed to an increased local concentration of the inhibitor and statistical rebinding effects.
-
Linker Length: In multivalent inhibitors, shorter linker lengths between the benzamidine moieties generally lead to stronger inhibition.[2][3]
-
Hydrophobic Substituents: The introduction of bulky, hydrophobic groups can significantly impact inhibitory activity. For example, inhibitors with an N-terminal 2,4,6-triisopropylphenylsulfonyl (TIPPS) moiety show potent inhibition of trypsin.[4] The hydrophobicity of substituents also plays a crucial role in the interaction with thrombin.[10]
-
Target-Specific Interactions: The optimal substitution pattern varies depending on the target enzyme. For instance, inhibitors effective against factor Xa often adopt an extended conformation to occupy the S3/S4 binding pockets, while thrombin inhibitors tend to have more compact, folded conformations.[4]
-
Benzamide Anticancer Activity: For N-substituted benzamide derivatives with anticancer activity, the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with zinc ions are critical for activity. Conversely, the addition of a chlorine atom or a nitro-group on the same benzene ring tends to decrease anti-proliferative activity.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the SAR evaluation of substituted benzamidine inhibitors.
Serine Protease Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound against a serine protease like trypsin, plaslin, or thrombin.
-
Reagents and Materials:
-
Target serine protease (e.g., bovine trypsin, human plasmin, human thrombin)
-
Chromogenic or fluorogenic substrate specific to the enzyme (e.g., N-p-tosyl-L-arginine methyl ester (TAME) for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH, often containing CaCl2)
-
Substituted benzamidine inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A fixed concentration of the serine protease is pre-incubated with various concentrations of the substituted benzamidine inhibitor in the assay buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The inhibitory constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition. Dixon plots are also commonly used to determine Ki values.[2]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of substituted benzamide derivatives against cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted benzamide inhibitor solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the substituted benzamide inhibitors and a vehicle control.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to convert the MTT into formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[5][7]
-
Visualizations
The following diagrams illustrate a key signaling pathway targeted by benzamidine inhibitors and a typical experimental workflow for their SAR studies.
Caption: Inhibition of the Coagulation Cascade by Benzamidine Derivatives.
Caption: Experimental Workflow for SAR Studies of Benzamidine Inhibitors.
References
- 1. iprop-ua.com [iprop-ua.com]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of 4-Methylbenzamidine Hydrochloride: A Comparative Guide to Ki Determination
For researchers and professionals in drug development, understanding the potency of an enzyme inhibitor is paramount. The inhibition constant (Ki) provides a precise measure of this potency. This guide offers a comparative analysis of the kinetic properties of 4-Methylbenzamidine hydrochloride, a known serine protease inhibitor, and details the experimental protocol for determining its Ki value.
While specific kinetic data for this compound is not extensively published, we will utilize data for the closely related and well-characterized compound, Benzamidine, as a reference for comparative purposes. Benzamidine is a reversible competitive inhibitor of trypsin, a model serine protease.
Comparative Kinetic Data of Serine Protease Inhibitors
The inhibitory potency of various compounds against trypsin can be compared using their Ki values. A lower Ki value signifies a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type |
| Benzamidine | Trypsin | ~19 µM[1] | Competitive |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 µM[2] | Competitive |
| Aprotinin | Trypsin | 0.06 pM | Competitive |
| Leupeptin | Trypsin | ~130 nM | Competitive |
Experimental Protocol for Ki Determination
The following protocol outlines the steps to determine the Ki of a competitive inhibitor like this compound for the serine protease, trypsin.
Materials and Reagents
-
Bovine Trypsin
-
This compound (or Benzamidine hydrochloride as a reference)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate
-
Tris-HCl buffer (pH 8.0) containing CaCl2
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
96-well UV-transparent microplates or cuvettes
Experimental Procedure
-
Enzyme and Inhibitor Preparation : Prepare stock solutions of trypsin and this compound in Tris-HCl buffer.
-
Assay Setup : In a 96-well plate or cuvettes, set up reactions containing a fixed concentration of trypsin and varying concentrations of the substrate (BAEE). For each substrate concentration, prepare a series of reactions with different concentrations of this compound. Include a control series with no inhibitor.
-
Reaction Initiation and Measurement : Initiate the enzymatic reaction by adding the substrate. Immediately measure the change in absorbance at 253 nm over time. The rate of BAEE hydrolysis is directly proportional to the initial reaction velocity (V₀).
-
Data Collection : Record the initial velocities for each combination of substrate and inhibitor concentrations.
Data Analysis
The Ki value is determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme. This is typically done using graphical methods such as the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot : Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax), and the x-intercepts will vary. The apparent Km (Kmapp) can be calculated from each line. The Ki can then be determined from the relationship: Kmapp = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Dixon Plot : Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
Visualizing the Process
To better understand the experimental and theoretical concepts, the following diagrams illustrate the workflow and the mechanism of competitive inhibition.
References
A Comparative Guide to the Synthesis of 4-Methylbenzamidine Hydrochloride: Yield, Purity, and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates with high purity and yield is a critical factor in the success of their work. 4-Methylbenzamidine hydrochloride, a potent inhibitor of serine proteases, is a valuable compound in various research applications, including the development of therapeutics for cancer and inflammatory diseases.[1] This guide provides an objective comparison of synthetic routes to this compound, focusing on yield and purity, and presents detailed experimental protocols to support these findings.
Comparison of Synthetic Methods
The synthesis of this compound is most commonly achieved via the Pinner reaction, a well-established method for the preparation of amidines from nitriles.[2][3] Variations of this method and other approaches offer different advantages and disadvantages in terms of reaction conditions, yield, and the purity of the final product. While specific comparative studies for this compound are not extensively documented, data from the synthesis of the parent compound, benzamidine hydrochloride, and structurally similar derivatives provide valuable benchmarks.
| Method | Starting Material | Key Reagents | Typical Yield | Typical Purity (HPLC) | Key Considerations |
| Pinner Reaction | 4-Methylbenzonitrile | Anhydrous HCl, Anhydrous Ethanol, Anhydrous Ammonia | 80-95% (estimated) | ≥98%[4] | Requires strictly anhydrous conditions.[5] The intermediate imidate ester is moisture-sensitive. |
| Ammonolysis in Autoclave | Benzonitrile | Ammonium Chloride, Ammonia | 77%[6] | Not specified | High pressure and temperature required. Suitable for large-scale synthesis. |
| Catalytic Hydrogenation of Benzamidoxime | Benzamidoxime | Raney Ni, Hydrogen, Ammonia | 94.1%[6] | 99.6%[6] | Requires specialized hydrogenation equipment. Offers very high purity. |
| Base-Catalyzed Reaction | 4-Methoxybenzonitrile | Sodium Methoxide, Ammonium Chloride | 44.5%[7] | Not specified | Milder conditions compared to the Pinner reaction, but may result in lower yields. |
Note: The yield for the Pinner reaction of this compound is an estimation based on typical yields for this reaction type.[5]
Experimental Protocols
Pinner Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methylbenzonitrile via the Pinner reaction. This method involves the formation of an intermediate ethyl 4-methylbenzimidate hydrochloride, which is then ammonolyzed to the final product.
Step 1: Synthesis of Ethyl 4-Methylbenzimidate Hydrochloride
Caption: Workflow for the synthesis of the Pinner salt intermediate.
Materials:
-
4-Methylbenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of 4-methylbenzonitrile in a two-fold molar excess of anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.
-
The reaction is continued until the saturation point is reached, and a precipitate of ethyl 4-methylbenzimidate hydrochloride (the Pinner salt) begins to form.
-
The flask is sealed and stored at 0°C for 24 hours to allow for complete precipitation.
-
The crystalline product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to this compound
Caption: Workflow for the conversion of the Pinner salt to the final product.
Materials:
-
Ethyl 4-methylbenzimidate hydrochloride (from Step 1)
-
Anhydrous Ethanolic Ammonia solution
Procedure:
-
The dried ethyl 4-methylbenzimidate hydrochloride is suspended in a saturated solution of anhydrous ammonia in ethanol.
-
The mixture is stirred at room temperature in a sealed vessel for 48 hours.
-
The resulting ammonium chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford a white crystalline solid.
Biological Context: Inhibition of Serine Proteases and Signaling Pathways
This compound is a known inhibitor of serine proteases.[1] These enzymes play crucial roles in a multitude of physiological and pathological processes. Furthermore, derivatives of 4-methylbenzamide have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[8] For instance, certain 4-methylbenzamide derivatives have shown inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases.[8] The inhibition of these kinases can disrupt downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the PDGFR signaling pathway by a 4-methylbenzamidine derivative.
Conclusion
The synthesis of this compound with high yield and purity is achievable through established methods like the Pinner reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for success. For applications requiring the highest purity, methods involving catalytic hydrogenation may be advantageous, albeit with the need for specialized equipment. The biological significance of this compound and its derivatives as enzyme inhibitors underscores the importance of reliable and well-characterized synthetic procedures for advancing research in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 4-Methylbenzamidine Hydrochloride in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development engaged in the study of serine proteases, the selection of an appropriate buffer system is critical for ensuring the stability and optimal inhibitory activity of compounds like 4-Methylbenzamidine hydrochloride. This guide provides a comparative analysis of the performance of this compound and other serine protease inhibitors in various buffer systems, supported by experimental data and detailed protocols.
Comparison of Inhibitory Performance in Different Buffers
The inhibitory potential of this compound against serine proteases, particularly trypsin, can be influenced by the composition and pH of the buffer. While specific comparative studies detailing the performance of this compound across a range of buffers are not extensively documented in publicly available literature, we can infer its behavior based on studies of similar benzamidine derivatives and general principles of enzyme inhibition assays.
Tris-HCl and phosphate buffers are commonly employed in trypsin inhibition assays.[1][2] The choice between them can be critical, as some studies suggest that phosphate buffer can sometimes inhibit certain enzymatic reactions.[3] For instance, in studies involving trypsin digestion, HEPES and Tris buffers up to 0.1 M showed less than a 20% reduction in tryptic activity, whereas phosphate-buffered saline (PBS) led to a significant 70% reduction in product formation.[3]
To provide a quantitative comparison, this guide includes data for alternative, well-characterized serine protease inhibitors, AEBSF and Leupeptin, in commonly used buffer systems. This allows for an indirect assessment of how buffer choice might impact inhibitors structurally related to this compound.
| Inhibitor | Enzyme | Buffer System | pH | Ki (Inhibition Constant) | Reference |
| AEBSF | Trypsin | Phosphate buffer | 7.0 | Not explicitly stated, but stability is lower at higher pH. 70% remains after 22 hours at 4°C. | [4] |
| AEBSF | Chymotrypsin | Not specified | Not specified | Similar to PMSF | [5] |
| AEBSF | Kallikrein | Not specified | Not specified | Similar to PMSF | [5] |
| AEBSF | Plasmin | Not specified | Not specified | Similar to PMSF | [5] |
| AEBSF | Thrombin | Not specified | Not specified | Similar to PMSF | [5] |
| Leupeptin | Trypsin | Not specified | Not specified | 35 nM | [6] |
| Leupeptin | Plasmin | Not specified | Not specified | 3.4 µM | [6] |
| Leupeptin | Kallikrein | Not specified | Not specified | 19 µM | [6] |
| Leupeptin | Cathepsin B | Not specified | Not specified | 6 nM | [6] |
| Leupeptin | Calpain | Not specified | Not specified | 10 nM | [6] |
Note: The lack of direct comparative Ki values for this compound in different buffers in the public domain highlights a gap in the current research literature. The provided data for AEBSF and Leupeptin serves as a proxy for understanding the potential impact of buffer systems on serine protease inhibitors.
Experimental Protocols
Accurate determination of inhibitor performance requires robust experimental protocols. Below are methodologies for assessing the inhibition constant (Ki) and stability of serine protease inhibitors.
Determination of Inhibition Constant (Ki) - Spectrophotometric Assay
This method measures the ability of an inhibitor to reduce the rate of an enzyme-catalyzed reaction, which is monitored by a change in absorbance.
Materials:
-
Enzyme: Trypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME)[7]
-
Inhibitor: this compound and other inhibitors of interest
-
Buffers:
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.
-
Prepare stock solutions of the substrate and inhibitor in the desired buffer.
-
-
Assay Mixture:
-
In a cuvette, combine the buffer, substrate solution, and varying concentrations of the inhibitor.
-
Include a control with no inhibitor.
-
-
Initiate Reaction:
-
Equilibrate the cuvette at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the trypsin solution.
-
-
Measure Activity:
-
Monitor the increase in absorbance at 253 nm for BAEE or 247 nm for TAME[7] over time. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Calculate Ki:
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Plot the data using a suitable model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.
-
Inhibitor Stability Assay
This protocol assesses the stability of the inhibitor in a specific buffer over time.
Materials:
-
Inhibitor stock solution
-
Desired buffer (e.g., phosphate buffer, Tris-HCl) at a specific pH
-
Incubator or water bath
-
Method for quantifying the active inhibitor (e.g., trypsin inhibition assay as described above)
Procedure:
-
Incubation:
-
Dilute the inhibitor to a final concentration in the chosen buffer.
-
Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the inhibitor solution.
-
-
Activity Measurement:
-
Determine the remaining inhibitory activity of the aliquot using the trypsin inhibition assay described previously.
-
-
Data Analysis:
-
Plot the percentage of remaining inhibitory activity against time to determine the inhibitor's stability and half-life in that specific buffer. For example, the stability of AEBSF has been shown to decrease at pH values above 7.[4]
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of serine protease inhibition, the following diagrams are provided.
Caption: Workflow for Determining Inhibitor Ki
Caption: Inhibition of a Serine Protease in a Signaling Pathway
References
- 1. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Trypsin Inhibitors [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Trypsin Inhibitor [merckmillipore.com]
A Comparative Analysis of Benzamidine Derivatives for Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of key benzamidine derivatives as inhibitors of thrombin, a critical enzyme in the coagulation cascade. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental protocols and mechanistic insights to aid in research and drug development. This analysis focuses on three key derivatives: Benzamidine, Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP), and Benzylsulfonyl-D-Arg-Pro-4-amidinobenzylamide (BAPA).
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of benzamidine derivatives against thrombin and other related serine proteases are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Selectivity Profile |
| Benzamidine | Thrombin | 220 µM[1] | Moderate inhibitor of thrombin. Also inhibits trypsin (Ki = 35 µM) and plasmin (Ki = 350 µM), indicating a degree of non-selectivity.[1] |
| NAPAP | Thrombin | 2.1 nM[2] | Potent and selective inhibitor of thrombin.[2] It demonstrates weaker inhibitory effects on other serine proteases such as trypsin, factor Xa, and plasmin.[2] |
| BAPA | Thrombin | Potent Inhibitor (Specific Ki not found) | A potent dual inhibitor of both thrombin and Factor Xa.[3][4] The literature frequently refers to its potency, though a specific Ki value for thrombin inhibition was not identified in the reviewed sources. |
Mechanism of Thrombin Inhibition
Benzamidine and its derivatives act as competitive inhibitors of thrombin. The positively charged benzamidine moiety mimics the side chain of arginine, a natural substrate of thrombin. This allows the inhibitor to bind to the S1 specificity pocket of the thrombin active site, which contains a negatively charged aspartate residue (Asp189). This interaction blocks the active site and prevents the binding and cleavage of fibrinogen, thereby inhibiting clot formation.
Caption: Mechanism of thrombin inhibition by benzamidine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Enzyme Kinetics Assay for Thrombin Inhibition (Chromogenic Assay)
This assay determines the inhibitory potency (Ki or IC50) of a compound against thrombin by measuring the cleavage of a chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.3
-
Benzamidine derivative inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the benzamidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the thrombin solution to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the thrombin activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.
Caption: Workflow for the enzyme kinetics assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT indicates inhibition of clotting factors within these pathways, including thrombin.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
Procedure:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Prepare PPP by centrifuging the blood sample.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the PPP with the benzamidine derivative at various concentrations.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation. An increased clotting time compared to a control indicates inhibitory activity.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. Similar to the aPTT, an extension of the PT can indicate inhibition of factors in these pathways, including thrombin.
Materials:
-
Platelet-poor plasma (PPP)
-
PT reagent (thromboplastin)
-
Coagulometer
Procedure:
-
Prepare PPP as described for the aPTT assay.
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, mix the PPP with the benzamidine derivative at various concentrations.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation. A prolonged clotting time relative to a control suggests inhibition of the extrinsic and/or common pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cryopep.fr [cryopep.fr]
- 4. BAPA, a synthetic dual inhibitor of Factor Xa and Thrombin, extends the storage-time to a maximum of 12 hours in ADP- and 24 hours in arachidonic acid-induced impedance aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylbenzamidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Methylbenzamidine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Key Quantitative Data
| Property | Value |
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol [1] |
Disposal Procedures
The primary principle for the disposal of this compound is to avoid environmental release and to ensure that all waste is handled by qualified professionals. Do not let the product enter drains.[1]
Step 1: Collection and Storage of Waste
-
Solid Waste: Carefully sweep up and shovel any solid this compound waste.[1] Avoid creating dust.[1][2] Place the collected material into a suitable, labeled, and closed container for disposal.[1][3]
-
Solutions: Unused or surplus solutions containing this compound should be collected in a sealed, properly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or paper towels, should be considered contaminated. Dispose of these items as you would the chemical itself.[1] Contaminated packaging should be disposed of as unused product.[1]
Step 2: Professional Waste Disposal
-
Licensed Disposal Company: It is mandatory to contact a licensed professional waste disposal service to handle the disposal of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this must be carried out by a licensed facility.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, before attempting to clean up the spill.[1]
-
Containment and Cleanup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Methylbenzamidine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 4-Methylbenzamidine hydrochloride, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is necessary to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1] | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] | Impervious clothing, such as a lab coat or coveralls.[1] | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Handling Solutions | Chemical safety goggles. A face shield may be required depending on the splash potential.[2] | Chemical-resistant gloves. Dispose of contaminated gloves after use.[1] | Lab coat or other protective clothing to prevent skin contact. | Not generally required if handled in a well-ventilated area or fume hood. If aerosols may be generated, respiratory protection should be considered. |
| Weighing and Aliquoting | Safety glasses with side-shields.[1] | Chemical-resistant gloves.[1] | Lab coat. | Use appropriate exhaust ventilation (fume hood) to control dust. If ventilation is inadequate, use a particle respirator.[1] |
| Spill Cleanup (Solid) | Safety glasses with side-shields.[1] | Chemical-resistant gloves.[1] | Impervious clothing.[1] | Air-purifying respirator with appropriate particulate filter.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: General Handling
-
Review SDS : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : Carefully weigh the solid compound, minimizing the creation of dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Storage : Store the compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][3] It is hygroscopic and should be stored under an inert gas.[1][3]
Emergency Procedures: First Aid and Spill Cleanup
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Spill Cleanup Protocol
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, avoid creating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose : Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with local regulations.[1]
-
Empty Containers : The first rinse of any container that held this compound should be collected and disposed of as hazardous waste.[6] Subsequent rinses of containers holding non-highly toxic substances may be drain-disposed if the pH is neutral and local regulations permit.[6]
References
- 1. capotchem.com [capotchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
